5'-O-DMT-N4-Bz-2'-F-dC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-NHASGABXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5'-O-DMT-N4-Bz-2'-F-dC: A Modified Nucleoside for Advanced Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-O-DMT-N4-Bz-2'-F-dC, a crucial building block in the synthesis of therapeutic oligonucleotides. We delve into its chemical properties, its role in enhancing the stability and efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), and detailed protocols for its incorporation and the subsequent analysis of the resulting modified oligonucleotides. This document is intended to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, pharmacology, and drug development, offering both foundational knowledge and practical guidance for the application of this modified nucleoside in cutting-edge therapeutic strategies.
Introduction to this compound
This compound is a chemically modified deoxycytidine nucleoside analog. Its structure is characterized by three key modifications to the standard deoxycytidine molecule:
-
A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile protecting group is essential for automated solid-phase oligonucleotide synthesis. It protects the 5'-hydroxyl group during the coupling of phosphoramidites, preventing self-polymerization, and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
An N4-Benzoyl (Bz) group: This base-labile group protects the exocyclic amine of the cytosine base. This protection is necessary to prevent unwanted side reactions during the oligonucleotide synthesis process.
-
A 2'-Fluorine (2'-F) modification: The substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom is a critical modification for therapeutic oligonucleotides. This modification confers several advantageous properties, including increased nuclease resistance and enhanced binding affinity to target RNA sequences.
These modifications make this compound a vital phosphoramidite (B1245037) monomer for the synthesis of stabilized and highly specific oligonucleotides for a range of therapeutic applications, including antisense therapy and RNA interference.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C37H34FN3O7 |
| Molecular Weight | 651.68 g/mol |
| CAS Number | 146954-77-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in acetonitrile, dichloromethane |
| Storage | -20°C, under inert atmosphere |
Impact of the 2'-Fluoro Modification on Oligonucleotide Properties
The introduction of a fluorine atom at the 2' position of the sugar moiety has profound effects on the properties of the resulting oligonucleotide. These enhancements are critical for the development of effective nucleic acid-based therapeutics.
Enhanced Nuclease Resistance
Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. The 2'-fluoro modification provides steric hindrance and alters the sugar pucker, making the phosphodiester backbone less accessible to nuclease cleavage. When combined with a phosphorothioate (B77711) (PS) backbone, the 2'-F modification synergistically increases the oligonucleotide's half-life in serum, a crucial factor for in vivo applications. While specific half-life values are sequence and context-dependent, studies have consistently shown a significant increase in stability for 2'-F modified oligonucleotides compared to their unmodified counterparts.
Increased Binding Affinity and Thermal Stability
The electronegativity of the fluorine atom influences the sugar conformation, favoring a C3'-endo pucker, which is characteristic of A-form helices (RNA-like). This pre-organization of the sugar moiety leads to a more favorable entropy of binding when the oligonucleotide hybridizes with its target RNA. The result is a significant increase in the thermal stability (Tm) of the duplex.
| Duplex Type | Change in Melting Temperature (Tm) per 2'-F Modification |
| 2'-F-Oligonucleotide : RNA | ~ +2.0 °C |
| 2'-F-Oligonucleotide : DNA | ~ +1.3 °C |
Note: These values are approximate and can vary depending on the sequence, salt concentration, and other experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of oligonucleotides containing this compound and for the subsequent evaluation of their key properties.
Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry
The incorporation of this compound into an oligonucleotide is achieved through standard automated solid-phase synthesis. The process involves a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.
Materials:
-
This compound phosphoramidite
-
Other required phosphoramidites (A, G, T, etc.)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solution (e.g., Acetic anhydride/lutidine/THF)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Deprotection (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking solution. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
These four steps are repeated for each nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the benzoyl and other base-protecting groups, as well as the phosphate-protecting groups, are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The synthesized oligonucleotide is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature of a duplex formed by the 2'-F modified oligonucleotide and its complementary strand.
Materials:
-
Purified 2'-F modified oligonucleotide
-
Purified complementary DNA or RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the 2'-F modified oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve (the maximum of the first derivative).[1]
Nuclease Stability Assay
Objective: To assess the resistance of the 2'-F modified oligonucleotide to degradation by nucleases.
Materials:
-
Purified 2'-F modified oligonucleotide
-
Control unmodified oligonucleotide
-
Fetal Bovine Serum (FBS) or specific exonucleases (e.g., snake venom phosphodiesterase for 3' exonuclease activity)
-
Incubation buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment or HPLC
Procedure:
-
Incubate a known amount of the 2'-F modified oligonucleotide and the control oligonucleotide in 50% FBS or with a specific nuclease at 37°C.[2][3]
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).
-
Analyze the integrity of the oligonucleotides at each time point by PAGE or HPLC.
-
The percentage of intact oligonucleotide is quantified and plotted against time to determine the half-life.
RNase H Cleavage Assay
Objective: To evaluate the ability of a 2'-F modified antisense oligonucleotide "gapmer" to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Purified 2'-F modified "gapmer" ASO (with a central DNA "gap")
-
Target RNA transcript (often radiolabeled or fluorescently labeled)
-
Recombinant RNase H
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
PAGE equipment
Procedure:
-
Anneal the ASO to the target RNA by heating and slow cooling.
-
Initiate the reaction by adding RNase H to the annealed duplex.[4][5]
-
Incubate at 37°C.
-
Take aliquots at different time points and quench the reaction.
-
Analyze the cleavage products by denaturing PAGE. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.
In Vitro siRNA Knockdown Experiment
Objective: To assess the gene silencing efficacy of an siRNA duplex containing 2'-F modifications.
Materials:
-
2'-F modified siRNA duplex targeting a specific mRNA
-
Control siRNA (non-targeting)
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipofectamine)
-
Reagents for qPCR (to measure mRNA levels) or Western blotting (to measure protein levels)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for a specified period (e.g., 24-72 hours).[6][7]
-
Harvest the cells and isolate RNA or protein.
-
Quantify the target mRNA levels using qPCR or the target protein levels using Western blotting.
-
Compare the expression levels in cells treated with the 2'-F modified siRNA to those treated with the control siRNA to determine the percentage of knockdown.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes where this compound plays a role through its incorporation into therapeutic oligonucleotides.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Caption: Antisense Oligonucleotide (ASO) Mechanism of Action.
Caption: siRNA-Mediated RNA Interference (RNAi) Pathway.
Conclusion
This compound is a cornerstone of modern therapeutic oligonucleotide synthesis. The 2'-fluoro modification it carries imparts superior nuclease resistance and binding affinity, properties that are essential for the development of potent and durable antisense and siRNA drugs. The well-established protocols for its incorporation via phosphoramidite chemistry and for the subsequent analysis of the resulting oligonucleotides provide a robust framework for both academic research and industrial drug development. As the field of nucleic acid therapeutics continues to advance, the strategic use of modified nucleosides like this compound will remain critical to unlocking the full potential of this promising class of medicines.
References
- 1. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csb.vanderbilt.edu [csb.vanderbilt.edu]
A Technical Guide to 2'-Fluoro Modified Nucleosides: Properties, Applications, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into nucleoside scaffolds has emerged as a powerful tool in medicinal chemistry and chemical biology. Among the various modifications, 2'-fluoro modified nucleosides have garnered significant attention due to their unique stereoelectronic properties that impart favorable biological and biophysical characteristics. The substitution of the 2'-hydroxyl group with a fluorine atom, an excellent bioisostere of the hydroxyl group, profoundly influences the sugar pucker conformation, metabolic stability, and binding affinity of nucleic acids.[1] This modification has led to the development of potent antiviral and anticancer agents, as well as valuable tools for elucidating biological processes.[2]
This in-depth technical guide provides a comprehensive overview of the core properties of 2'-fluoro modified nucleosides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a compilation of quantitative data, and visual representations of key biological pathways and experimental workflows.
Core Properties of 2'-Fluoro Modified Nucleosides
The introduction of a fluorine atom at the 2'-position of the ribose sugar ring induces a conformational preference and enhances the stability of the nucleoside and resulting oligonucleotides.
Structural Conformation
The electronegativity of the fluorine atom significantly influences the sugar pucker conformation of the nucleoside. In 2'-fluoro-ribonucleosides (2'-F-RNA), the sugar predominantly adopts a C3'-endo (North) conformation, which is characteristic of A-form helices found in RNA duplexes.[3][4] Conversely, 2'-fluoro-arabinonucleosides (2'-F-ANA or FANA), where the fluorine atom is in the up or β-position, favor a C2'-endo (South) conformation, similar to that of B-form DNA.[3] This conformational pre-organization plays a crucial role in the binding affinity and biological activity of oligonucleotides containing these modifications.
Enhanced Thermal Stability and Nuclease Resistance
Oligonucleotides incorporating 2'-fluoro modifications exhibit increased thermal stability (Tm) when hybridized to complementary DNA or RNA strands.[5] The stabilizing effect is attributed to the C3'-endo sugar pucker in 2'-F-RNA, which pre-organizes the oligonucleotide for a stable A-form duplex.[6] The increase in Tm is approximately 1.3 to 1.8 °C per 2'-fluoro modification.[5][6] Furthermore, the C-F bond is stronger than the C-O bond, and the absence of the 2'-hydroxyl group renders these modified oligonucleotides resistant to cleavage by nucleases, thereby increasing their in vivo half-life.[1][7]
Therapeutic Applications
The unique properties of 2'-fluoro modified nucleosides have been exploited in the development of various therapeutic agents.
-
Antiviral Agents: Several 2'-fluoro modified nucleosides have demonstrated potent antiviral activity.[8][9] A prominent example is Sofosbuvir (Sovaldi®), a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug, which is a cornerstone for the treatment of Hepatitis C virus (HCV) infection.[8][10]
-
Anticancer Agents: Gemcitabine (Gemzar®), a 2',2'-difluorodeoxycytidine analog, is a widely used chemotherapeutic agent for various cancers, including pancreatic, breast, and non-small cell lung cancer.[11][12]
-
Antisense Oligonucleotides and siRNA: The enhanced stability and binding affinity of 2'-fluoro modified oligonucleotides make them ideal candidates for antisense and RNA interference (RNAi) applications.[10] They can effectively modulate gene expression with improved potency and duration of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of 2'-fluoro modified nucleosides and oligonucleotides.
Table 1: Thermodynamic Properties of 2'-Fluoro Modified Duplexes
| Modification | Duplex Type | ΔTm per modification (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference(s) |
| 2'-F-RNA | RNA/RNA | +1.8 | More Favorable | Favorable | Similar to RNA | [4][6] |
| 2'-F-DNA | DNA/DNA | +1.3 | More Favorable | - | - | [5] |
| 2'-F-ANA | FANA/RNA | - | Less Favorable | - | - | [13] |
| 2'-F-ANA | FANA/DNA | - | Less Favorable | - | - | [13] |
Note: Thermodynamic parameters are highly sequence-dependent. The values presented are general trends observed in published studies.
Table 2: Antiviral and Anticancer Activity of Selected 2'-Fluoro Modified Nucleosides
| Compound | Modification | Target | Cell Line/Virus | EC50 / IC50 (µM) | Reference(s) |
| Sofosbuvir (active triphosphate) | 2'-F, 2'-C-Me Uridine | HCV NS5B Polymerase | HCV Genotypes 1-4 | 0.014 - 0.11 | [8] |
| Gemcitabine | 2',2'-diF-dC | DNA Synthesis | Pancreatic Cancer Cells | Varies | [14] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | 2'-F-dC | HCV Replication | Huh-7 (HCV replicon) | 5.0 (EC90) | [1] |
| 2'-Deoxy-2'-fluoroguanosine | 2'-F-dG | Herpes Simplex Virus (HSV-1) | - | 0.006 | [15] |
| Clevudine (L-FMAU) | 2'-F-ara-T | Hepatitis B Virus (HBV) | - | 0.1 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of 2'-fluoro modified nucleosides.
Synthesis of 2'-Deoxy-2'-Fluorouridine
This protocol is a representative example of the synthesis of a 2'-fluoro modified nucleoside, adapted from established literature procedures.[3][16]
Materials:
-
1,3,5-Tri-O-benzoyl-α-D-ribofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Silylated uracil (B121893)
-
Tin(IV) chloride (SnCl4)
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) in Methanol (7N)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Fluorination of the Sugar: Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous DCM under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Slowly add DAST (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting fluorinated sugar by silica gel chromatography using a gradient of ethyl acetate in hexanes.
-
Glycosylation: Dissolve the purified fluorinated sugar and silylated uracil (1.5 equivalents) in anhydrous DCM. Add SnCl4 (1.2 equivalents) dropwise at 0 °C. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Deprotection: Dissolve the crude product from the glycosylation step in 7N ammonia in methanol. Stir at room temperature for 16-24 hours. Concentrate the reaction mixture under reduced pressure. Purify the final product, 2'-deoxy-2'-fluorouridine, by silica gel chromatography using a gradient of methanol in DCM.
Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the general procedure for incorporating 2'-fluoro modified phosphoramidites into oligonucleotides using an automated DNA/RNA synthesizer.[13][17]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside.
-
2'-Fluoro modified and standard deoxynucleoside phosphoramidites (A, C, G, T/U).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Load the phosphoramidites, reagents, and the CPG column onto the automated synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (B1245037) with the activator and its reaction with the free 5'-hydroxyl group. A longer coupling time (e.g., 6-10 minutes) is often used for modified phosphoramidites.[18][19]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55 °C for 8-12 hours).
-
Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Thermal Melting (Tm) Analysis
This protocol describes the determination of the melting temperature of a nucleic acid duplex using UV-Vis spectrophotometry.[20][21]
Materials:
-
Purified oligonucleotides (modified and complementary strands).
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Sample Preparation: Dissolve the oligonucleotides in the melting buffer to a final concentration of approximately 2-5 µM for each strand.
-
Annealing: Heat the sample to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Data Collection: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5-1.0 °C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.[22]
In Vitro Anticancer Activity (MTT Assay)
This protocol details a colorimetric assay to assess the cytotoxicity of 2'-fluoro modified nucleosides against cancer cell lines.[9][15]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
2'-Fluoro modified nucleoside compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2'-fluoro modified nucleoside in culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours) at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium containing the compound and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Activity (Plaque Reduction Assay)
This protocol describes a method to determine the antiviral activity of 2'-fluoro modified nucleosides.[14][23]
Materials:
-
Host cell line susceptible to the virus of interest.
-
Virus stock with a known titer.
-
2'-Fluoro modified nucleoside compound.
-
Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
-
6-well or 12-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the host cells into plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the 2'-fluoro modified nucleoside. In separate tubes, pre-incubate a fixed amount of virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37 °C.
-
Infection: Remove the culture medium from the cells and infect them with the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37 °C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 value (the effective concentration that reduces the number of plaques by 50% compared to the virus control) is determined by plotting the percentage of plaque reduction against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to 2'-fluoro modified nucleosides.
Gemcitabine Mechanism of Action
Caption: Intracellular activation and mechanism of action of Gemcitabine.
Sofosbuvir Mechanism of Action
Caption: Intracellular activation and mechanism of action of Sofosbuvir.
Experimental Workflow for Antiviral Screening
Caption: Workflow for a plaque reduction assay.
Conclusion
2'-Fluoro modified nucleosides represent a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics and powerful research tools. Their unique structural and biophysical properties, including enhanced stability and conformational rigidity, have led to significant advances in the treatment of viral infections and cancer. This technical guide has provided a comprehensive overview of these properties, supported by quantitative data and detailed experimental protocols. The continued exploration of 2'-fluoro modifications, both alone and in combination with other chemical alterations, promises to yield a new generation of highly effective and specific nucleic acid-based drugs and probes.
References
- 1. RNase H-based cleavage assay to monitor 2′-O-methylation [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 6. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]
- 7. mybiosource.com [mybiosource.com]
- 8. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icpms.labrulez.com [icpms.labrulez.com]
- 13. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mayo.edu [mayo.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. alfachemic.com [alfachemic.com]
- 18. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 20. UV Melting Analysis [bio-protocol.org]
- 21. UV melting of oligonucleotides [bio-protocol.org]
- 22. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioagilytix.com [bioagilytix.com]
A Comprehensive Technical Review of 2'-Deoxy-2'-fluoro-cytidine (Gemcitabine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-deoxy-2'-fluoro-cytidine, widely known as Gemcitabine (B846), is a synthetic nucleoside analog of deoxycytidine that has become a cornerstone in the treatment of various solid tumors.[1][2] Marketed under the brand name Gemzar, among others, it is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][2] Its primary mechanism involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth review of Gemcitabine's synthesis, mechanism of action, pharmacokinetics, clinical applications, and the molecular pathways contributing to drug resistance. It includes summaries of quantitative data, detailed experimental protocols for its study, and visualizations of key cellular pathways to support further research and development.
Chemical Properties and Synthesis
Gemcitabine is a pyrimidine (B1678525) nucleoside analog where the hydrogen atoms on the 2' carbon of the deoxycytidine sugar moiety are replaced by fluorine atoms.[2][5] This structural modification is crucial for its mechanism of action. The synthesis of Gemcitabine is a complex process that has been approached through various methods, including the use of fluorinated building blocks and nucleophilic or electrophilic fluorination of sugar precursors.[5][6] The original synthesis was developed at Eli Lilly and Company.[2] A generalized, conceptual workflow for its chemical synthesis is outlined below.
Pharmacology
Mechanism of Action
Gemcitabine is a prodrug that must be activated intracellularly to exert its cytotoxic effects.[1] Its mechanism is multifaceted, involving disruption of DNA synthesis through two primary actions of its active metabolites.
-
Cellular Uptake and Activation: Gemcitabine is hydrophilic and enters the cell via nucleoside transporters, primarily human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[7][8] Once inside, it undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK).[4][7] Subsequently, other kinases convert dFdCMP into the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[3][7]
-
Inhibition of DNA Synthesis:
-
Chain Termination: The active metabolite dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating strand of DNA during replication.[3][4] After dFdCTP is incorporated, one additional nucleotide is added before DNA polymerase is unable to proceed further.[1] This "masked chain termination" makes the error difficult for cellular proofreading and repair enzymes to excise, leading to an irreparable error that halts DNA synthesis.[1][2]
-
Ribonucleotide Reductase Inhibition: The diphosphate metabolite, dFdCDP, inhibits the enzyme ribonucleotide reductase (RNR).[2] RNR is essential for generating the pool of deoxynucleotides (including dCTP) required for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular concentration of dCTP, which reduces competition and thereby increases the likelihood of dFdCTP being incorporated into DNA.[2][3] This process is a unique feature known as "self-potentiation".[1]
-
-
Induction of Apoptosis: The collective disruption of DNA synthesis and repair mechanisms triggers cellular stress responses, leading to cell cycle arrest, primarily at the G1/S-phase boundary, and ultimately inducing programmed cell death (apoptosis).[3][4][9]
Pharmacokinetics and Metabolism
Gemcitabine is administered intravenously and exhibits distinct pharmacokinetic properties.[7] Its metabolism is rapid and extensive, primarily driven by the enzyme cytidine (B196190) deaminase (CDA), which is found in the liver, kidneys, blood, and other tissues.[3][8]
| Parameter | Value / Description | Reference(s) |
| Administration | Intravenous Infusion | [7] |
| Distribution | Widely distributed into tissues. | [3][10] |
| Protein Binding | < 10% | [2][3] |
| Metabolism | Rapidly deaminated by cytidine deaminase (CDA) to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU). | [3][8] |
| Elimination Half-Life | Varies by infusion duration:- Short infusions (<70 min): 32–94 minutes- Long infusions: 245–638 minutes | [2][10] |
| Excretion | Primarily renal. 92-98% of a dose is recovered in urine, mostly as dFdU (<10% as unchanged Gemcitabine). | [3][10] |
| Oral Bioavailability | Low, approximately 10%, due to extensive first-pass metabolism. | [11] |
| Clearance | Gender differences observed; females have ~30% lower clearance. Clearance also decreases with age. | [3] |
Clinical Applications and Dosing
Gemcitabine is a key agent in the treatment of several cancers, often in combination with other chemotherapeutics like cisplatin, paclitaxel, and carboplatin.[12][13][14]
| Cancer Type | Typical Regimen | Reference(s) |
| Pancreatic Cancer | Single Agent: 1000 mg/m² IV over 30 min, weekly for up to 7 weeks, then 1 week rest. Followed by weekly on Days 1, 8, 15 of a 28-day cycle. | [12][15][16] |
| Non-Small Cell Lung Cancer (NSCLC) | Combination w/ Cisplatin (28-day cycle): 1000 mg/m² on Days 1, 8, 15. Cisplatin 100 mg/m² on Day 1 after Gemcitabine. | [12][16] |
| Combination w/ Cisplatin (21-day cycle): 1250 mg/m² on Days 1, 8. Cisplatin 100 mg/m² on Day 1 after Gemcitabine. | [12][16] | |
| Breast Cancer | Combination w/ Paclitaxel: 1250 mg/m² on Days 1 and 8 of a 21-day cycle. Given after Paclitaxel (175 mg/m²) on Day 1. | [12][16] |
| Ovarian Cancer | Combination w/ Carboplatin: 1000 mg/m² on Days 1 and 8 of a 21-day cycle. Given before Carboplatin (AUC 4) on Day 1. | [12][15][16] |
Dosage adjustments are frequently required based on hematological toxicity (myelosuppression), specifically absolute neutrophil and platelet counts.[12][17]
Mechanisms of Drug Resistance
The development of resistance, either intrinsic or acquired, is a significant limitation to the clinical efficacy of Gemcitabine.[18][19] Resistance is multifactorial, involving changes at various stages of the drug's activity.
-
Reduced Drug Influx: Downregulation of the primary nucleoside transporter hENT1 limits the amount of Gemcitabine that can enter the cancer cell.[18][20]
-
Impaired Activation: Reduced expression or activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for activation, prevents the conversion of Gemcitabine to its active phosphorylated forms.[18][20]
-
Increased Inactivation: Overexpression of enzymes like cytidine deaminase (CDA) can lead to rapid conversion of Gemcitabine to its inactive dFdU form.
-
Target Alterations: Upregulation of the M1 or M2 subunits of ribonucleotide reductase (RRM1/RRM2) can overcome the inhibitory effect of dFdCDP.[18][20]
-
Enhanced DNA Repair: Cancer cells can enhance their DNA damage repair pathways to counteract the effects of Gemcitabine incorporation.[18]
-
Evasion of Apoptosis: Activation of pro-survival and anti-apoptotic signaling pathways, such as PI3K/Akt, Hedgehog, and Wnt, can render cells resistant to Gemcitabine-induced cell death.[20][21][22]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump the drug out of the cell.[18][20]
Key Experimental Protocols
Evaluating the efficacy and mechanism of Gemcitabine in a preclinical setting involves a standard set of in vitro assays.
Cell Viability / Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Gemcitabine (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) can be determined by non-linear regression analysis.
-
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence emitted by a cell is directly proportional to its DNA content, allowing for cell cycle phase determination.
-
Methodology:
-
Cell Culture & Treatment: Grow and treat cells with Gemcitabine for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the S phase is expected following Gemcitabine treatment.[23][24]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, APC) and can detect these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeable DNA dye used to identify cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Cell Treatment: Treat cells with Gemcitabine as required.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Combination therapy with gemcitabine in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GEMCITABINE-CISPLATIN - NCI [cancer.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Gemcitabine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 18. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Resistance of pancreatic cancer to gemcitabine treatment is dependent on mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
5'-O-DMT-N4-Bz-2'-F-dC: A Comprehensive Technical Guide for Researchers
CAS Number: 146954-77-0
This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-N4-Bz-2'-F-dC, a crucial building block in the synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the properties, synthesis, and applications of this compound, with a focus on its role in the development of nuclease-resistant aptamers and antisense oligonucleotides.
Core Compound Properties
This compound is a protected nucleoside phosphoramidite (B1245037) of 2'-fluoro-2'-deoxycytidine. The key structural features, which are pivotal to its function in oligonucleotide synthesis, include:
-
5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, essential for the stepwise, controlled synthesis of oligonucleotides on a solid support. Its removal allows for the subsequent coupling of the next phosphoramidite monomer.
-
N4-Benzoyl (Bz) group: A base-labile protecting group for the exocyclic amine of cytidine, preventing unwanted side reactions during the synthesis process.
-
2'-Fluorine (2'-F) modification: The substitution of the 2'-hydroxyl group with fluorine imparts desirable biological properties to the resulting oligonucleotide, most notably enhanced nuclease resistance and increased thermal stability of duplexes with target RNA.[1][2][3][4]
-
3'-Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 146954-77-0 | |
| Molecular Formula | C37H34FN3O7 (for the nucleoside) | |
| Molecular Weight | 651.69 g/mol (for the nucleoside) | |
| Purity | Typically >98% by HPLC | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in acetonitrile (B52724), DMSO | |
| Storage Conditions | -20°C, under inert atmosphere |
Role in Oligonucleotide Synthesis and Applications
The primary application of this compound is in the solid-phase synthesis of modified oligonucleotides, particularly for therapeutic and diagnostic purposes. The incorporation of 2'-fluoro-modified nucleosides offers significant advantages:
-
Enhanced Nuclease Resistance: The presence of the 2'-fluoro group provides steric hindrance, making the phosphodiester backbone less susceptible to degradation by cellular nucleases. This increased stability is a critical attribute for in vivo applications of oligonucleotides.[1][2][3]
-
Increased Binding Affinity: Oligonucleotides containing 2'-fluoro modifications exhibit higher binding affinity to complementary RNA targets, leading to more stable duplexes. This is reflected in an increased melting temperature (Tm) of the duplex.[1][3]
-
Aptamer Development: 2'-fluoro modified oligonucleotides are extensively used in the selection of aptamers through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[2][5][6] The resulting aptamers, which are structured nucleic acids that bind to specific targets, benefit from the enhanced stability and affinity conferred by the 2'-fluoro modifications.
-
Antisense Technology: In antisense applications, 2'-fluoro-modified oligonucleotides can be used to modulate gene expression by binding to specific mRNA targets.
Experimental Protocols
Solid-Phase Synthesis of a 2'-Fluoro-Modified Oligonucleotide
This section outlines a generalized protocol for the automated solid-phase synthesis of an oligonucleotide incorporating this compound phosphoramidite. The synthesis cycle is a repetitive process involving four key steps for each nucleotide addition.
Materials and Reagents:
-
This compound phosphoramidite
-
Other required phosphoramidites (A, G, T/U, potentially with 2'-F or other modifications)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Acetonitrile (anhydrous)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Purification buffers (e.g., triethylammonium (B8662869) acetate (B1210297) for HPLC)
Instrumentation:
-
Automated DNA/RNA synthesizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Preparation: Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagents on the automated synthesizer.
-
Synthesis Cycle:
-
Deblocking (Detritylation): The CPG support is treated with the deblocking solution to remove the DMT group from the 5'-hydroxyl of the immobilized nucleoside, making it available for the next coupling reaction.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the CPG support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours) to cleave the oligonucleotide from the support and remove the benzoyl and other base-protecting groups.
-
If the oligonucleotide contains RNA linkages, a subsequent step with a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride) is required to remove the 2'-O-silyl protecting groups.
-
-
Purification: The crude oligonucleotide solution is typically purified by reverse-phase HPLC. The desired full-length product is collected, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[7]
SELEX Workflow for 2'-Fluoro-Modified RNA Aptamer Selection
This protocol describes the general workflow for the in vitro selection of 2'-fluoro-modified RNA aptamers.
Materials and Reagents:
-
Single-stranded DNA (ssDNA) library with randomized region flanked by constant primer binding sites
-
Primers for PCR amplification
-
2'-fluoro-dCTP and 2'-fluoro-dUTP
-
ATP and GTP
-
T7 RNA polymerase (mutant, e.g., Y639F, for efficient incorporation of 2'-fluoro nucleotides)
-
Reverse transcriptase
-
Taq DNA polymerase
-
Target molecule (e.g., protein) immobilized on a solid support (e.g., magnetic beads)
-
Binding and washing buffers
Procedure:
-
Initial RNA Pool Generation: The ssDNA library is amplified by PCR, and the resulting double-stranded DNA is used as a template for in vitro transcription with T7 RNA polymerase in the presence of 2'-fluoro-dCTP, 2'-fluoro-dUTP, ATP, and GTP to generate a 2'-fluoro-modified RNA library.
-
Selection: The 2'-fluoro-RNA pool is incubated with the immobilized target molecule.
-
Partitioning: Unbound RNA molecules are washed away.
-
Elution: The RNA molecules that have bound to the target are eluted.
-
Amplification: The eluted RNA is reverse transcribed to cDNA, which is then amplified by PCR to generate a new DNA template pool enriched in sequences that bind to the target.
-
Iteration: The enriched DNA pool is used for the next round of in vitro transcription, and the selection and amplification steps are repeated for several rounds (typically 8-12 cycles) to enrich for high-affinity aptamers.[5]
-
Sequencing and Characterization: The final enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized.
Visualizations
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Automated solid-phase oligonucleotide synthesis cycle.
SELEX Workflow for 2'-Fluoro-Modified Aptamer Selection
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A system for in vitro selection of fully 2′-modified RNA aptamers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01505C [pubs.rsc.org]
- 4. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
5'-O-DMT-N4-Bz-2'-F-dC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on 5'-O-DMT-N4-Bz-2'-F-dC, a crucial building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document outlines its chemical properties, the general methodology for its use in solid-phase oligonucleotide synthesis, and the known biological implications of incorporating 2'-fluoro modifications into nucleic acid-based therapeutics.
Core Compound Data
This compound is a protected nucleoside phosphoramidite (B1245037), a key reagent used in the chemical synthesis of DNA and RNA sequences. The protecting groups, Dimethoxytrityl (DMT) on the 5'-hydroxyl, Benzoyl (Bz) on the N4-amino group of cytidine, and the 2'-fluoro (2'-F) modification, each play a critical role in enabling the controlled, stepwise addition of nucleotides during solid-phase synthesis and in conferring desirable biological properties to the final oligonucleotide product.
| Property | Value | Reference(s) |
| Molecular Weight | 651.68 g/mol | [1] |
| Chemical Formula | C37H34FN3O7 | [1] |
| CAS Number | 146954-77-0 | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, protect from light and moisture | [2] |
| Primary Application | Oligonucleotide Synthesis | [3] |
The Role of Protecting Groups and Modifications
The strategic placement of protecting groups and the 2'-fluoro modification are central to the utility of this compound.
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl of the deoxycytidine. Its removal in a controlled manner during the synthesis cycle allows for the stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.[3]
-
N4-Benzoyl (Bz): This base-labile group protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during the phosphoramidite coupling steps.[3]
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl group with fluorine imparts significant and advantageous properties to the resulting oligonucleotide. This modification enhances the nuclease resistance of the oligonucleotide, thereby increasing its stability in biological systems.[4] Furthermore, the 2'-fluoro group favors an RNA-like (A-form) helical conformation, which can lead to increased binding affinity for complementary RNA targets.[4]
Experimental Protocols
While a detailed, step-by-step synthesis of this compound is proprietary to commercial suppliers, the general workflow for its use in automated solid-phase oligonucleotide synthesis via phosphoramidite chemistry is well-established.
General Protocol for Oligonucleotide Synthesis using this compound Phosphoramidite
This protocol outlines the key steps in a standard automated oligonucleotide synthesis cycle.
-
Deblocking (Detritylation): The synthesis begins with the removal of the 5'-DMT group from the solid support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite is activated with a catalyst, such as tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is highly efficient, typically exceeding 98-99% yield.
-
Capping: To prevent the formation of deletion-mutant oligonucleotides, any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.
-
Cycle Repetition: The four steps (deblocking, coupling, capping, and oxidation) are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl from the bases and cyanoethyl from the phosphate backbone) are removed using a strong base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. The DMT group can be left on for purification purposes ("DMT-on") or removed with acid.
-
Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Biological Activity and Signaling Pathways
The incorporation of 2'-fluoro-2'-deoxycytidine into oligonucleotides has significant biological consequences, primarily in the development of antiviral and anticancer therapeutics.
Mechanism of Action in Viral Inhibition
The primary mechanism of action for many 2'-fluoro-modified nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[4][5]
-
Cellular Uptake and Phosphorylation: The modified nucleoside enters the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.
-
Incorporation into Viral Genome: The triphosphate analog is recognized by the viral polymerase and incorporated into the growing viral RNA or DNA chain.
-
Chain Termination: The presence of the 2'-fluoro modification can act as a chain terminator, preventing further elongation of the nucleic acid strand and thereby halting viral replication.[5]
Caption: Mechanism of Viral Replication Inhibition.
Potential Off-Target Effects and Cellular Interactions
While highly effective, oligonucleotides containing 2'-fluoro modifications can exhibit off-target effects through unintended interactions with cellular proteins. Research has shown that 2'-fluoro-modified phosphorothioate (B77711) oligonucleotides can bind with high affinity to certain intracellular proteins, such as P54nrb and PSF of the Drosophila behavior/human splicing (DBHS) family.[6][7] This interaction can lead to the degradation of these proteins, which are involved in critical cellular processes like DNA repair and RNA splicing.[7][8] The loss of DBHS proteins has been associated with increased DNA double-strand breaks and the activation of the p53 signaling pathway, potentially leading to apoptosis.[9][10]
Caption: Potential Off-Target Cellular Effects.
Conclusion
This compound is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced therapeutic potential. The 2'-fluoro modification provides increased stability and target affinity, making it a valuable tool in the development of antisense, siRNA, and aptamer-based drugs. However, researchers and drug developers must also consider the potential for off-target effects due to interactions with cellular proteins. A thorough understanding of both the on-target mechanisms and potential off-target interactions is crucial for the successful clinical translation of therapies utilizing this important chemical modification.
References
- 1. This compound | CAS#:146954-77-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myuchem.com [myuchem.com]
- 4. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dawn of a New Era in Nucleic Acid Therapeutics: A Technical Guide to 2'-Fluoro Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of nucleic acid therapeutics has been revolutionized by the advent of chemically modified oligonucleotides. Among these, 2'-fluoro nucleic acids (2'-FNA) have emerged as a cornerstone technology, offering a unique combination of enhanced stability, high binding affinity, and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and core properties of 2'-FNA, tailored for researchers, scientists, and drug development professionals. We delve into the critical quantitative data, detailed experimental protocols, and the molecular pathways influenced by these powerful therapeutic agents.
A Journey Through Time: The Discovery and History of 2'-Fluoro Nucleic Acids
The story of 2'-fluoro nucleic acids begins in the mid-20th century, with the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, reported in 1961.[1] This seminal discovery laid the groundwork for decades of research into the unique properties conferred by the substitution of the 2'-hydroxyl group with a fluorine atom. The introduction of fluorine, the most electronegative element, at this position induces a C3'-endo sugar pucker, similar to that of RNA, which preorganizes the nucleotide for an A-form helical structure.[2][3] This conformational preference is a key determinant of the enhanced binding affinity of 2'-FNA to RNA targets.
Core Properties of 2'-Fluoro Nucleic Acids: A Quantitative Overview
The superior performance of 2'-FNA in therapeutic applications stems from a collection of advantageous physicochemical properties. The following tables summarize the key quantitative data that underscore the utility of this modification.
| Property | Unmodified DNA | Unmodified RNA | 2'-O-Methyl RNA | 2'-Fluoro RNA |
| Thermal Stability (ΔTm per modification, °C) | N/A | +1.0 | +1.3 | +1.8 |
| Target: RNA |
Table 1: Enhancement of Thermal Stability. The change in melting temperature (Tm) per modification when hybridized to a complementary RNA strand. Data compiled from multiple sources.[2][10]
| Nuclease | Unmodified DNA | Unmodified RNA | 2'-Fluoro RNA |
| Snake Venom Phosphodiesterase | Susceptible | Susceptible | Resistant |
| DNase I | Susceptible | Resistant | Resistant |
| RNase A | Resistant | Susceptible | Resistant |
| Lambda Exonuclease | Susceptible | N/A | Resistant |
Table 2: Nuclease Resistance Profile. A summary of the resistance of different nucleic acid types to common nucleases.[2][6][10][11]
| Binding Partner | Unmodified DNA | Unmodified RNA | 2'-Fluoro RNA |
| Complementary RNA | Moderate | High | Very High |
Table 3: Relative Binding Affinity. A qualitative comparison of the binding affinity of different oligonucleotides to a complementary RNA target.[4][12]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 2'-fluoro nucleic acids, as well as their application in functional assays.
Synthesis of 2'-Fluoro Nucleoside Phosphoramidites
The synthesis of 2'-fluoro nucleoside phosphoramidites is a critical first step. While various methods exist, a common approach involves the fluorination of a suitably protected nucleoside precursor.[13][14][15]
Materials:
-
Protected 2,2'-anhydrouridine (B559692)
-
Olah's reagent (pyridine-polyhydrogen fluoride) or other fluorinating agent
-
Protecting group reagents (e.g., dimethoxytrityl chloride, benzoyl chloride)
-
Phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)
-
Silica (B1680970) gel for chromatography
Protocol:
-
Fluorination: React the protected 2,2'-anhydrouridine with a fluorinating agent, such as Olah's reagent, in an anhydrous solvent. This reaction opens the anhydro ring and introduces the fluorine atom at the 2'-position with inversion of configuration, yielding the arabino-configured 2'-fluoro nucleoside.[14][15]
-
Protection of Exocyclic Amines (for A, C, G): Protect the exocyclic amino groups of the nucleobases using standard procedures (e.g., benzoylation for A and C, isobutyrylation for G).
-
5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group by reacting the nucleoside with DMT-chloride in pyridine.
-
Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile.
-
Purification: Purify the resulting 2'-fluoro nucleoside phosphoramidite (B1245037) by silica gel chromatography.
Automated Solid-Phase Synthesis of 2'-Fluoro Oligonucleotides
The incorporation of 2'-fluoro phosphoramidites into oligonucleotides is achieved using standard automated solid-phase synthesis protocols on a DNA/RNA synthesizer.[5][7]
The synthesis cycle consists of four main steps:
-
Detritylation: Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside with a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Addition of the 2'-fluoro phosphoramidite monomer and an activator (e.g., tetrazole) to the support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).
This cycle is repeated for each subsequent nucleotide addition. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a final deprotection step, typically with aqueous ammonia. The crude oligonucleotide is then purified, commonly by HPLC.
Measurement of Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is a key indicator of the stability of a nucleic acid duplex. It is determined by monitoring the change in UV absorbance of a duplex solution as the temperature is increased.[16][17][18]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Lyophilized oligonucleotides (2'-FNA-modified and control)
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
Protocol:
-
Sample Preparation: Dissolve the purified oligonucleotides in the melting buffer to a final concentration of 1-2 µM.[19] For duplex Tm measurements, mix equimolar amounts of the complementary strands.
-
Annealing: Heat the duplex solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper hybridization.
-
Data Acquisition: Place the cuvette in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the sigmoidal curve. This is typically calculated by finding the maximum of the first derivative of the melting curve.
Nuclease Resistance Assay
This assay evaluates the stability of 2'-FNA oligonucleotides in the presence of nucleases.[2][6]
Materials:
-
2'-FNA modified oligonucleotide and unmodified control
-
Nuclease (e.g., snake venom phosphodiesterase, DNase I, or RNase A)
-
Appropriate reaction buffer for the chosen nuclease
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Loading dye
-
Staining agent (e.g., SYBR Gold) or UV detector for HPLC
Protocol:
-
Reaction Setup: In separate tubes, incubate a fixed amount of the 2'-FNA modified oligonucleotide and the unmodified control with the nuclease in its reaction buffer. Include a no-nuclease control for each oligonucleotide.
-
Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., EDTA for metallonucleases) or by heat inactivation.
-
Analysis: Analyze the reaction products by denaturing PAGE or HPLC. Visualize the results by staining the gel or by monitoring the UV absorbance of the HPLC eluate.
-
Interpretation: Compare the degradation of the 2'-FNA modified oligonucleotide to the unmodified control over time. Increased resistance is indicated by a higher percentage of intact oligonucleotide at later time points.
Impact on Cellular Pathways and Experimental Workflows
2'-Fluoro nucleic acids have a profound impact on cellular processes, particularly in the context of RNA interference (RNAi). The enhanced stability and binding affinity of 2'-FNA-modified siRNAs make them potent tools for gene silencing.
RNA Interference (RNAi) Signaling Pathway
Caption: The RNA interference pathway initiated by a 2'-fluoro-modified siRNA.
Experimental Workflow for In Vitro RNA Interference
Caption: A streamlined workflow for conducting in vitro gene silencing experiments.
Conclusion
2'-Fluoro nucleic acids represent a mature and highly effective chemical modification strategy in the field of nucleic acid therapeutics. Their discovery and subsequent development have been driven by a deep understanding of nucleic acid chemistry and biology. The exceptional properties of 2'-FNA, including enhanced thermal stability, robust nuclease resistance, and high binding affinity, have established them as indispensable tools for researchers and drug developers. As our understanding of gene function and disease pathology continues to expand, the versatility and potency of 2'-fluoro nucleic acids will undoubtedly continue to fuel the development of next-generation therapies for a wide range of human diseases.
References
- 1. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 13. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 17. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 18. Investigating Tm Method Specificity Using Oligonucleotide Sequence Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tm prediction [qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. RNAi: RISC gets loaded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The RNA-induced Silencing Complex: A Versatile Gene-silencing Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine at the 2'-position of the ribose sugar has become a cornerstone in the development of therapeutic oligonucleotides. These 2'-fluoro (2'-F) modifications confer desirable properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and favorable conformational preferences (A-form helix), making them ideal for applications such as antisense oligonucleotides, siRNAs, and aptamers.[1][2][3] This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of 2'-fluoro modified oligonucleotides.
Key Properties of 2'-Fluoro Modified Oligonucleotides
Incorporating 2'-fluoro phosphoramidites into oligonucleotides results in several beneficial characteristics:
-
Increased Thermal Stability (Tm): The presence of the electronegative fluorine atom at the 2'-position locks the sugar pucker in a C3'-endo conformation, similar to RNA. This pre-organization leads to a more stable A-form duplex upon hybridization with a target RNA strand. The melting temperature (Tm) of a duplex can increase by approximately 1.8 to 2°C for each 2'-F modification.[1][4]
-
Enhanced Nuclease Resistance: While 2'-F modifications alone provide a degree of protection against nuclease degradation, they are often used in combination with phosphorothioate (B77711) (PS) linkages to achieve significant resistance to both endo- and exonucleases.[2][4]
-
RNase H Activity: Chimeric oligonucleotides containing a central DNA gap flanked by 2'-F modified regions can effectively recruit RNase H for the cleavage of the target RNA strand.[1][4]
-
High Binding Affinity: The conformational rigidity and favorable helical geometry of 2'-F modified oligonucleotides lead to high binding affinity and specificity for their complementary RNA targets.[3]
Quantitative Data for Synthesis and Performance
The following tables summarize key quantitative data related to the synthesis and properties of 2'-fluoro modified oligonucleotides.
Table 1: Coupling Efficiencies of 2'-Fluoro Phosphoramidites
| Phosphoramidite (B1245037) Type | Activator | Coupling Time (min) | Typical Coupling Efficiency (%) | Reference |
| 2'-Fluoro-A | 5-Ethylthio-1H-tetrazole (ETT) | 3 - 5 | >99% | Generic Protocol |
| 2'-Fluoro-C(Ac) | ETT | 3 - 5 | >99% | Generic Protocol |
| 2'-Fluoro-G(iBu) | ETT | 3 - 5 | >99% | Generic Protocol |
| 2'-Fluoro-U | ETT | 3 | >99% | [4] |
| 2'-F-arabinonucleoside | 5-(Benzylmercapto)-1H-tetrazole | 10 | ~90% | [5] |
Table 2: Deprotection Conditions for 2'-Fluoro Modified Oligonucleotides
| Reagent | Temperature (°C) | Time | Notes | Reference |
| Ammonium (B1175870) Hydroxide (B78521) (30%) | 55 | 17 hours | Standard deprotection. | [4] |
| Ammonium Hydroxide/Methylamine (B109427) (AMA) (1:1) | Room Temperature | 2 hours | Faster deprotection. Heating is not recommended as it can lead to degradation of 2'-F nucleotides. | [4] |
| Aqueous Methylamine (40%) | 35 | 30 minutes | For oligonucleotides containing only 2'-deoxy-2'-fluoro nucleotides. | [6] |
| Aqueous Methylamine followed by TEA·3HF | 35, then 65 | 30 min, then 15 min | For mixed oligonucleotides containing 2'-deoxy-2'-fluoro and ribonucleotides to remove TBDMS groups. | [6] |
| Ammonium hydroxide:ethanol (3:1) | 55 | 16 hours | Cleavage from solid support and deprotection of phosphates and bases. | [7] |
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications using standard phosphoramidite chemistry.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for incorporating a 2'-fluoro phosphoramidite monomer on an automated DNA/RNA synthesizer.
Materials:
-
2'-Fluoro phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (B52724) (0.08 - 0.15 M)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Detritylation solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole/THF
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous acetonitrile for washing
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the detritylation solution. This is followed by extensive washing with anhydrous acetonitrile.
-
Coupling: The 2'-fluoro phosphoramidite solution is co-delivered with the activator solution to the synthesis column. A coupling time of 3-5 minutes is recommended for 2'-fluoro phosphoramidites.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. This is achieved by treating the support with capping solutions A and B.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizing solution.
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove any residual reagents before initiating the next cycle.
-
Repeat: Steps 1-5 are repeated for each subsequent monomer to be added to the growing oligonucleotide chain.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone.
Method A: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 17 hours.[4]
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.
Method B: Fast Deprotection with AMA
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at room temperature for 2 hours.[4] Note: Do not heat the mixture, as this can cause degradation of the 2'-fluoro nucleotides.[4]
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the AMA solution to dryness.
Protocol 3: Purification and Analysis
Purification of the crude oligonucleotide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). The final product is analyzed by mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key processes in the solid-phase synthesis of 2'-fluoro modified oligonucleotides.
Caption: Workflow for solid-phase synthesis of 2'-fluoro modified oligonucleotides.
Caption: The coupling reaction in 2'-fluoro phosphoramidite chemistry.
References
- 1. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 2. idtdna.com [idtdna.com]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 7. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-Fluoro Modified Aptamers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for a wide range of applications in diagnostics, therapeutics, and basic research. Their ability to fold into complex three-dimensional structures allows them to bind to a diverse array of targets with high affinity and specificity, rivaling that of monoclonal antibodies. A key advancement in aptamer technology has been the introduction of chemical modifications to the nucleotide building blocks. Among these, the incorporation of a fluorine atom at the 2' position of the ribose sugar (2'-fluoro modification) has proven particularly advantageous. This modification confers significant resistance to nuclease degradation, thereby enhancing the in vivo stability of aptamers, and can also improve their binding affinity for their targets.
This document provides a detailed overview of the applications of 2'-fluoro modified aptamers, with a focus on their use as therapeutic agents, diagnostic tools, and research reagents. We present quantitative data on the binding affinities of specific 2'-fluoro modified aptamers, detailed protocols for key experiments, and visual representations of relevant signaling pathways and experimental workflows.
I. Therapeutic Applications
2'-Fluoro modified aptamers are being actively investigated as therapeutic agents for a variety of diseases, primarily due to their enhanced stability and high target affinity. Their ability to specifically bind to and modulate the activity of disease-related proteins makes them attractive alternatives to traditional small molecule drugs and biologics.
Anti-Angiogenic Therapy: Targeting Vascular Endothelial Growth Factor (VEGF)
Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels.[1][2] Overexpression of VEGF is a hallmark of many cancers and is also implicated in age-related macular degeneration (AMD).[1] The 2'-fluoro modified RNA aptamer, Pegaptanib (Macugen®), was the first aptamer-based therapeutic to receive FDA approval.[3] It specifically binds to the VEGF₁₆₅ isoform, inhibiting its interaction with its receptors (VEGFR-1 and VEGFR-2) and thereby preventing angiogenesis.[1][4]
Quantitative Data for Anti-VEGF Aptamers
| Aptamer Name | Target | Modification(s) | Binding Affinity (Kd) | Inhibition (IC₅₀) | Reference(s) |
| Pegaptanib (Macugen®) | VEGF₁₆₅ | 2'-fluoro pyrimidines, 2'-O-methyl purines, 3'-inverted deoxythymidine, 40 kDa PEG | 49 pM - 130 pM | ~49 pM | [4][5] |
VEGF Signaling Pathway
The binding of VEGF to its receptor tyrosine kinases (VEGFRs) on the surface of endothelial cells triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival, culminating in the formation of new blood vessels. Key downstream pathways include the Ras/MAPK and PI3K/Akt pathways.
Caption: VEGF signaling pathway and the inhibitory action of a 2'-fluoro modified aptamer.
Anti-Cancer Therapy: Targeting Tenascin-C
Tenascin-C (TN-C) is an extracellular matrix glycoprotein (B1211001) that is often overexpressed in the tumor microenvironment and is associated with tumor progression, invasion, and metastasis.[6] Its expression is low in most adult tissues, making it an attractive target for cancer-specific therapies.[6] A 2'-fluoro modified RNA aptamer, TTA1, has been developed to bind with high affinity to the fibrinogen-like globe of TN-C.[6]
Quantitative Data for Anti-Tenascin-C Aptamers
| Aptamer Name | Target | Modification(s) | Binding Affinity (Kd) | Reference(s) |
| TTA1 | Tenascin-C | 2'-fluoro pyrimidines | 5 nM | [6] |
Tenascin-C Signaling Pathway
Tenascin-C interacts with various cell surface receptors, including integrins and syndecans, to modulate cell adhesion, migration, and proliferation.[7][8] It can activate several downstream signaling pathways, such as the PI3K/Akt/mTOR and Wnt signaling pathways, which are crucial for tumor growth and survival.[4][9]
Caption: Tenascin-C signaling and its inhibition by a 2'-fluoro modified aptamer.
Cholesterol Regulation: Targeting PCSK9
Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a critical role in regulating cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR).[10] By binding to the LDLR on the surface of hepatocytes, PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream.[10][11] Inhibition of PCSK9 is a validated therapeutic strategy for lowering LDL cholesterol levels. While monoclonal antibodies against PCSK9 are already in clinical use, aptamers represent a promising alternative.
Quantitative Data for Anti-PCSK9 Aptamers and Antibodies
| Ligand | Target | Modification(s) | Binding Affinity (Kd) | Inhibition (IC₅₀) | Reference(s) |
| SL1063 (SOMAmer) | PCSK9 (wild-type) | Modified DNA | 14.7 pM | 2.8 nM | [12] |
| h5E12-L230G (Antibody) | PCSK9 | N/A | 1.72 nM | - | [13] |
PCSK9-Mediated LDLR Degradation Pathway
Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[14] The PCSK9-LDLR complex is then internalized via endocytosis.[15] Inside the endosome, PCSK9 prevents the recycling of the LDLR back to the cell surface, redirecting it to the lysosome for degradation.[15]
Caption: PCSK9-mediated LDLR degradation and its inhibition by a 2'-fluoro modified aptamer.
II. Diagnostic and Research Applications
The high specificity and stability of 2'-fluoro modified aptamers make them excellent tools for diagnostic assays and as research reagents. They can be readily conjugated to various labels, such as fluorescent dyes or enzymes, for detection purposes.
Applications include:
-
Biosensors: Aptamers can be immobilized on sensor surfaces to detect the presence of specific biomarkers in clinical samples.
-
Flow Cytometry: Fluorescently labeled aptamers can be used to identify and sort specific cell populations.
-
Western Blotting and ELISA: Aptamers can be used as alternatives to antibodies for the detection of target proteins.
-
In vivo Imaging: Aptamers conjugated to imaging agents can be used for the non-invasive visualization of tumors and other disease sites.
III. Experimental Protocols
This section provides detailed protocols for key experiments involved in the development and characterization of 2'-fluoro modified aptamers.
In Vitro Selection of 2'-Fluoro Modified RNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process used to isolate aptamers with high affinity for a target molecule from a large random library of oligonucleotides.
Workflow for 2'-Fluoro Modified RNA Aptamer SELEX
Caption: A typical workflow for the SELEX process to generate 2'-fluoro modified RNA aptamers.
Protocol:
-
Library Preparation: Synthesize a DNA template library containing a central random region flanked by constant primer binding sites.
-
In Vitro Transcription: Generate the initial 2'-fluoro modified RNA pool by in vitro transcription of the DNA template library using a mutant T7 RNA polymerase that can incorporate 2'-fluoro-modified pyrimidine (B1678525) triphosphates (2'-F-CTP and 2'-F-UTP).
-
Binding Reaction: Incubate the 2'-F RNA pool with the target protein in a suitable binding buffer.
-
Partitioning: Separate the target-bound RNA from the unbound sequences. This can be achieved using various methods, such as nitrocellulose filter binding, affinity chromatography, or magnetic beads.
-
Elution: Elute the bound RNA from the target.
-
Reverse Transcription and PCR: Reverse transcribe the eluted RNA to cDNA and amplify the cDNA by PCR.
-
Next Round of Selection: Use the amplified DNA as a template for the next round of in vitro transcription to generate an enriched 2'-F RNA pool.
-
Monitoring Selection Progress: After several rounds of selection (typically 8-15), monitor the enrichment of target-binding sequences by assessing the binding of the RNA pool to the target.
-
Cloning and Sequencing: Clone and sequence the individual aptamers from the enriched pool to identify unique sequences.
-
Aptamer Characterization: Characterize the binding affinity and specificity of individual aptamers.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the binding of an aptamer to its target protein. The principle is that a protein-aptamer complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free aptamer.
Protocol:
-
Labeling the Aptamer: End-label the 2'-F RNA aptamer with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: Incubate the labeled aptamer with varying concentrations of the target protein in a binding buffer.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Visualization: Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging. A "shifted" band corresponding to the protein-aptamer complex will appear at a higher molecular weight than the free aptamer.
Nitrocellulose Filter Binding Assay
This assay is a quantitative method to determine the equilibrium dissociation constant (Kd) of an aptamer-protein interaction. It relies on the principle that proteins bind to nitrocellulose membranes, while nucleic acids do not.
Protocol:
-
Labeling the Aptamer: Label the 2'-F RNA aptamer, typically with ³²P.
-
Binding Reactions: Prepare a series of reactions with a constant, low concentration of the labeled aptamer and increasing concentrations of the target protein.
-
Filtration: After incubation to reach equilibrium, pass each reaction mixture through a nitrocellulose filter under vacuum.
-
Washing: Wash the filters with binding buffer to remove unbound aptamer.
-
Quantification: Quantify the amount of radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the fraction of bound aptamer as a function of the protein concentration and fit the data to a binding isotherm to determine the Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rate constants) in addition to the equilibrium dissociation constant.
Protocol:
-
Immobilization: Covalently immobilize the target protein onto the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the 2'-F aptamer over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound aptamer.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the aptamer-protein interaction without denaturing the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
IV. Conclusion
The 2'-fluoro modification has significantly advanced the field of aptamer technology by providing a straightforward means to enhance their stability and, in many cases, their binding affinity. These improved properties have propelled 2'-fluoro modified aptamers into various stages of preclinical and clinical development for a range of diseases. Furthermore, their versatility and ease of synthesis make them invaluable tools for diagnostics and fundamental research. The protocols and data presented here provide a comprehensive resource for researchers interested in exploring the potential of 2'-fluoro modified aptamers in their own work.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Tenascin-C promotes epithelial-to-mesenchymal transition and the mTOR signaling pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Connective tissues: signalling by tenascins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Growth promoting signaling by tenascin-C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Enhancing siRNA Stability and Efficacy with 2'-Deoxy-2'-fluoro-cytidine (2'-F-dC) Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, their clinical translation is often hampered by their inherent instability in biological fluids and potential for off-target effects. Chemical modifications of the siRNA duplex are crucial for overcoming these limitations. Among these, the incorporation of 2'-deoxy-2'-fluoro (2'-F) nucleotides, particularly 2'-F-deoxycytidine (2'-F-dC), has proven to be a highly effective strategy to enhance nuclease resistance, thermal stability, and in vivo potency, without compromising the RNA interference (RNAi) mechanism.[1][2][3]
These application notes provide a comprehensive overview of the benefits of 2'-F-dC modification in siRNA constructs, supported by quantitative data and detailed experimental protocols. The information herein is intended to guide researchers in the design, synthesis, and evaluation of stabilized siRNAs for therapeutic and research applications.
Key Advantages of 2'-F-dC Modified siRNAs
The introduction of a fluorine atom at the 2' position of the ribose sugar in cytidine (B196190) residues confers several advantageous properties to siRNA duplexes:
-
Increased Nuclease Resistance: The 2'-F modification protects the phosphodiester backbone from degradation by endo- and exonucleases present in serum and tissues, significantly extending the in vivo half-life of the siRNA.[1][2]
-
Enhanced Thermal Stability: 2'-F-dC modification increases the melting temperature (Tm) of the siRNA duplex, indicating a more stable and rigid A-form helix. This enhanced stability is primarily driven by favorable enthalpy.[1][4][5]
-
Improved In Vivo Activity: The increased stability of 2'-F-dC modified siRNAs often translates to improved and prolonged gene silencing activity in vivo.[1][3]
-
Reduced Immune Stimulation: Chemical modifications like 2'-F can help in evading the innate immune response that can be triggered by unmodified siRNAs.[1][5]
-
Compatibility with the RISC Machinery: The 2'-F modification is well-tolerated by the RNA-induced silencing complex (RISC), allowing the modified siRNA to effectively guide the cleavage of the target mRNA.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed with 2'-F modified siRNAs compared to their unmodified counterparts.
Table 1: Thermal Stability of Unmodified vs. 2'-F Modified siRNA
| siRNA Construct | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) | Reference |
| Unmodified siRNA | None | 71.8 | - | [3] |
| siRNA with 2'-F pyrimidines | 2'-F at all C and U residues | 86.2 | +14.4 | [3] |
Table 2: Serum Stability of Unmodified vs. 2'-F Modified siRNA
| siRNA Construct | Modification | Incubation Time in Serum | Remaining Intact siRNA | Half-life (t1/2) | Reference |
| Unmodified siRNA | None | 4 hours | Completely degraded | < 4 hours | [1] |
| siRNA with 2'-F pyrimidines | 2'-F at all C and U residues | 24 hours | Significant amount remains | > 24 hours | [1] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the RNAi signaling pathway and a general experimental workflow for the development and evaluation of 2'-F-dC modified siRNAs.
Caption: The RNA Interference (RNAi) signaling pathway for 2'-F-dC modified siRNA.
Caption: Experimental workflow for evaluating 2'-F-dC modified siRNAs.
Experimental Protocols
Protocol 1: Synthesis of 2'-F-dC Modified siRNA Oligonucleotides
2'-F-dC modified siRNA oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
DNA/RNA synthesizer (e.g., ABI 394)
-
Controlled pore glass (CPG) solid support
-
Standard DNA and RNA phosphoramidites (A, G, C, U, T)
-
2'-F-dC phosphoramidite
-
Activator (e.g., 5-ethylthiotetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/ethanol mixture)
-
Desalting columns or HPLC for purification
Procedure:
-
Synthesizer Setup: Program the synthesizer with the desired siRNA sequence, specifying the positions for 2'-F-dC incorporation.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite, including the 2'-F-dC phosphoramidite at the specified positions. Extend coupling times for modified nucleotides to ensure high coupling efficiency.[2] c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
Cleavage and Deprotection: After the final cycle, treat the CPG support with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphates.[2]
-
Purification: Purify the crude oligonucleotide using desalting columns or reverse-phase HPLC to remove truncated sequences and other impurities.
-
Quantification and Storage: Quantify the purified siRNA strands by UV absorbance at 260 nm. Anneal the sense and antisense strands in an appropriate buffer to form the duplex. Store the siRNA duplex at -20°C or -80°C.
Protocol 2: Serum Stability Assay
This protocol assesses the stability of siRNA duplexes in the presence of serum nucleases.
Materials:
-
2'-F-dC modified and unmodified siRNA duplexes (20 µM stock)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Gel loading buffer
-
20% non-denaturing polyacrylamide gel
-
TBE buffer (Tris/Borate/EDTA)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:
-
Test siRNA: 1 µL of 20 µM siRNA + 9 µL of 90% serum in PBS.
-
Control (t=0): 1 µL of 20 µM siRNA + 9 µL of 90% serum in PBS, immediately place on dry ice or at -80°C.
-
-
Incubation: Incubate the test samples at 37°C.[7]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of the reaction and immediately freeze it to stop the degradation.[7]
-
Gel Electrophoresis: a. Thaw the samples and add gel loading buffer. b. Load the samples onto a 20% non-denaturing polyacrylamide gel. c. Run the gel in TBE buffer until the dye front reaches the bottom.
-
Visualization and Analysis: a. Stain the gel with a nucleic acid stain. b. Visualize the gel using a gel imaging system. c. Analyze the intensity of the intact siRNA band at each time point relative to the t=0 control to determine the rate of degradation.
Protocol 3: In Vitro Gene Silencing
This protocol describes the transfection of siRNA into cultured cells to assess its gene silencing efficacy.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
2'-F-dC modified siRNA, unmodified siRNA, and a negative control siRNA (e.g., scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they are 60-80% confluent at the time of transfection.[8]
-
Preparation of siRNA-Lipid Complexes: a. In one tube, dilute the siRNA (e.g., to a final concentration of 10 nM) in reduced-serum medium. b. In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.[8]
-
Transfection: a. Aspirate the old medium from the cells. b. Add the siRNA-lipid complexes to the cells. c. Add fresh complete culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Gene Knockdown: a. mRNA Level (qRT-PCR): At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the target mRNA levels relative to a housekeeping gene. b. Protein Level (Western Blot): At 48-72 hours post-transfection, lyse the cells, quantify total protein, and perform Western blotting to detect the levels of the target protein relative to a loading control (e.g., GAPDH, β-actin).[9]
Protocol 4: In Vivo Efficacy Assessment in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo gene silencing activity of 2'-F-dC modified siRNAs.
Materials:
-
2'-F-dC modified siRNA formulated for in vivo delivery (e.g., encapsulated in Lipid Nanoparticles - LNPs)
-
Animal model (e.g., mice)
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
-
Assay kits for measuring the target protein (e.g., ELISA, chromogenic assay)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the facility for at least one week before the experiment.
-
siRNA Administration: a. Administer the formulated siRNA to the mice via an appropriate route (e.g., intravenous tail vein injection).[1][3] Include control groups receiving a negative control siRNA and a vehicle control (e.g., PBS).
-
Sample Collection: a. At predetermined time points post-administration (e.g., 24, 48, 72 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding). b. At the end of the study, euthanize the animals and harvest the target tissues.
-
Analysis of Gene Silencing: a. Serum Protein Levels: Process the blood to obtain serum and measure the levels of the target protein if it is a secreted protein.[1][3] b. Tissue mRNA and Protein Levels: Homogenize the harvested tissues to extract RNA and protein. Analyze the target mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Data Analysis: Compare the target gene expression levels in the siRNA-treated groups to the control groups to determine the in vivo silencing efficacy.
Conclusion
The incorporation of 2'-F-dC into siRNA constructs represents a robust and reliable strategy for enhancing their stability and therapeutic potential. The increased resistance to nuclease degradation and improved thermal stability contribute to a longer in vivo half-life and more potent and sustained gene silencing. The protocols provided in these application notes offer a framework for the synthesis, characterization, and validation of 2'-F-dC modified siRNAs, empowering researchers to advance the development of next-generation RNAi therapeutics.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. RNA interference tolerates 2'-fluoro modifications at the Argonaute2 cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Deprotection of N4-benzoyl-2'-fluoro-cytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the N-benzoyl protecting group from 2'-fluoro-cytidine, a critical step in the synthesis of modified nucleosides for therapeutic and research applications. The choice of deprotection method is crucial to ensure high yield and purity of the final product, avoiding potential side reactions.
Introduction to N-Benzoyl Deprotection
The N4-benzoyl group is a common protecting group for the exocyclic amine of cytidine (B196190) due to its stability under various reaction conditions used in nucleoside chemistry and oligonucleotide synthesis. Its removal is typically achieved under basic conditions. The primary methods involve the use of ammoniacal or amine-based reagents. Careful selection of the deprotection conditions is necessary to prevent side reactions and ensure the integrity of the 2'-fluoro modification.
Key Deprotection Reagents and Considerations
Several reagents can be employed for the deprotection of N4-benzoyl-2'-fluoro-cytidine. The most common methods are summarized below. A critical consideration is the potential for transamination when using primary amines like methylamine (B109427).
-
Methanolic or Ethanolic Ammonia (B1221849): These are the most common and recommended reagents for the deprotection of N-benzoyl-cytidine derivatives. They offer clean and efficient removal of the benzoyl group with a low risk of side product formation.
-
Aqueous Ammonia: Often used in combination with an organic solvent like methanol (B129727) or ethanol (B145695) to ensure solubility of the substrate.
-
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA): While effective for rapid deprotection, AMA is a mixture of aqueous ammonium hydroxide and aqueous methylamine. The presence of methylamine can lead to a side reaction where the benzoyl group is displaced by a methylamino group, forming N4-methyl-2'-fluoro-cytidine[1][2]. Therefore, the use of AMA for the deprotection of N4-benzoyl-cytidine derivatives is generally not recommended if the formation of this impurity is a concern[1][2][3][4]. For rapid deprotection protocols involving methylamine, it is advisable to use the N4-acetyl-2'-fluoro-cytidine derivative instead[1][2][3][4].
Comparative Data of Deprotection Methods
The following table summarizes the reaction conditions for various deprotection methods applicable to N-benzoyl-protected cytidine derivatives. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Reagent(s) | Temperature | Time | Typical Yield | Notes |
| Saturated Methanolic Ammonia (NH₃/MeOH) | Room Temperature | 12-24 hours | >90% | A standard and reliable method. Reaction time may be shortened with heating. |
| Aqueous Ammonia (28-30%) / Methanol (1:1 v/v) | Room Temperature | 48 hours | ~80-90% | A common method for deprotection of related fluorinated nucleosides. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65 °C | 10 minutes | High conversion | Caution: Potential for ~5% N4-methyl-cytidine side product formation[1]. |
| 7N NH₃ in Methanol | Not specified | Not specified | Good yield | Used in the synthesis of related fluorinated nucleosides[5]. |
Experimental Protocols
Protocol 1: Deprotection using Saturated Methanolic Ammonia
This protocol is a standard and widely used method for the removal of N-benzoyl groups from cytidine derivatives.
Materials:
-
N4-benzoyl-2'-fluoro-cytidine
-
Saturated methanolic ammonia (7N solution in methanol is commercially available or can be prepared by bubbling ammonia gas through anhydrous methanol at 0 °C)
-
Methanol
-
Round-bottom flask with a stirrer
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Appropriate solvent system for TLC (e.g., Dichloromethane:Methanol 9:1 v/v)
-
UV lamp for visualization
Procedure:
-
Dissolve the N4-benzoyl-2'-fluoro-cytidine in a minimal amount of methanol in a round-bottom flask.
-
Add the saturated methanolic ammonia solution to the flask. A typical ratio is 10-20 mL of methanolic ammonia per gram of substrate.
-
Seal the flask tightly and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, 2'-fluoro-cytidine, will have a lower Rf value than the starting material.
-
Continue stirring until the starting material is completely consumed, which typically takes 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to reduce the reaction time, but should be carefully monitored.
-
Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2'-fluoro-cytidine.
Protocol 2: Deprotection using Aqueous Ammonia and Methanol
This protocol is adapted from the deprotection of a similar fluorinated nucleoside, N6-benzoyl-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)adenine.
Materials:
-
N4-benzoyl-2'-fluoro-cytidine
-
Aqueous ammonium hydroxide (28-30%)
-
Methanol
-
Round-bottom flask with a stirrer
-
TLC plates and appropriate solvent system
-
UV lamp
Procedure:
-
Suspend the N4-benzoyl-2'-fluoro-cytidine in methanol in a round-bottom flask.
-
Add an equal volume of concentrated aqueous ammonium hydroxide to the suspension.
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take up to 48 hours for completion at room temperature.
-
Upon completion, evaporate the resulting solution to dryness under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired 2'-fluoro-cytidine.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of N4-benzoyl-2'-fluoro-cytidine.
Caption: General workflow for the deprotection of N4-benzoyl-2'-fluoro-cytidine.
The following diagram illustrates the chemical transformation and the potential side reaction when using a methylamine-based reagent.
Caption: Deprotection of N4-benzoyl-2'-fluoro-cytidine and a potential side reaction.
References
Application Notes and Protocols for HPLC Purification of 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of chemically modified oligonucleotides, particularly those with 2'-fluoro (2'-F) modifications, has significantly advanced the fields of therapeutics, diagnostics, and molecular biology. The 2'-F modification enhances nuclease resistance and binding affinity to target sequences. Ensuring the purity of these synthetic oligonucleotides is paramount for their successful application, as impurities such as truncated sequences (shortmers) or incompletely deprotected oligonucleotides can lead to off-target effects and reduced efficacy. High-performance liquid chromatography (HPLC) is the gold standard for the purification of these modified oligonucleotides, offering high resolution and reproducibility.
This document provides detailed application notes and protocols for the two primary HPLC-based purification techniques for 2'-fluoro modified oligonucleotides: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).
Principles of HPLC Purification for Oligonucleotides
HPLC separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For oligonucleotides, the separation is primarily based on charge and hydrophobicity.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC : This is the most common technique for oligonucleotide analysis and purification.[1] In IP-RP-HPLC, a hydrophobic stationary phase (typically C8 or C18) is used. Since oligonucleotides are highly polar due to their negatively charged phosphate (B84403) backbone, an ion-pairing agent is added to the mobile phase.[1] This agent, usually a tertiary amine like triethylamine (B128534) (TEA), neutralizes the negative charges on the oligonucleotide, forming a more hydrophobic complex that can be retained by the stationary phase.[1] Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724).[2]
-
Anion-Exchange (AEX) HPLC : AEX-HPLC separates oligonucleotides based on the number of their negatively charged phosphate groups.[3] The stationary phase consists of a positively charged matrix that binds the negatively charged oligonucleotides.[4] Elution is accomplished by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotides and the stationary phase, allowing them to elute in order of their increasing charge (and therefore, length).[4]
Data Presentation: Comparison of HPLC Purification Methods
The choice between IP-RP-HPLC and AEX-HPLC depends on the specific requirements of the application, including the length of the oligonucleotide, the nature of the modifications, and the desired purity and yield. The following tables summarize typical performance metrics for each method.
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Primary Separation Principle | Hydrophobicity | Charge (number of phosphate groups) |
| Typical Purity Achieved | >95% to >99% | >95% to >98% |
| Typical Yield | >50% | Varies, can be lower for longer oligos |
| Resolution of n-1 shortmers | Good to Excellent | Excellent |
| Throughput | High | Moderate |
| MS Compatibility | Yes, with volatile buffers (e.g., TEA/HFIP) | No, due to high salt concentrations |
Table 1. General Comparison of IP-RP-HPLC and AEX-HPLC for Oligonucleotide Purification.
| HPLC Method | Oligonucleotide Type | Purity Achieved | Yield | Reference |
| IP-RP-HPLC | 22-mer all-2'-O-methylated RNA | >99% | >56% | [5] |
| IP-RP-HPLC | General Synthetic Oligonucleotides | ~70% (after synthesis) | ~50% (post-purification) | [6] |
| AEX-HPLC | Unmodified Oligonucleotides up to 50 bases | >95% | - | |
| Dual HPLC (RP and AEX) | 3' or 5' modified oligonucleotides | >98% | - |
Table 2. Reported Purity and Yield for Oligonucleotide Purification by HPLC.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
This protocol is a general guideline for the purification of 2'-fluoro modified oligonucleotides using IP-RP-HPLC. Optimization of the gradient and mobile phase composition may be required depending on the specific oligonucleotide sequence and length.
1. Materials and Reagents:
-
Crude 2'-fluoro modified oligonucleotide, deprotected and desalted
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylamine (TEA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
C8 or C18 reversed-phase HPLC column
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 15 mM TEA and 400 mM HFIP in HPLC-grade water.[1] The pH of this solution should be around 7-8. Filter and degas the solution.
-
Mobile Phase B: HPLC-grade acetonitrile.
3. HPLC System and Conditions:
-
HPLC System: A binary HPLC system with a UV detector and fraction collector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Column Temperature: 50-65°C. Elevated temperatures can improve peak shape and resolution.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20-100 µL, depending on the concentration of the crude oligonucleotide solution.
4. HPLC Gradient Program:
A shallow gradient is crucial for good resolution of oligonucleotides from their impurities.[8]
| Time (min) | % Mobile Phase B (ACN) |
| 0 | 5 |
| 5 | 5 |
| 35 | 25 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Table 3. Example Gradient for IP-RP-HPLC Purification.
5. Procedure:
-
Equilibrate the column with 5% Mobile Phase B for at least 10-15 column volumes or until a stable baseline is achieved.
-
Dissolve the crude oligonucleotide in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 OD/mL.
-
Inject the sample onto the column.
-
Run the gradient program as specified above.
-
Collect fractions corresponding to the main peak, which represents the full-length product.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.
-
For subsequent applications, it is often necessary to desalt the purified oligonucleotide to remove the ion-pairing reagents.
Protocol 2: Anion-Exchange HPLC (AEX-HPLC) Purification
This protocol provides a general method for purifying 2'-fluoro modified oligonucleotides based on their charge.
1. Materials and Reagents:
-
Crude 2'-fluoro modified oligonucleotide, deprotected
-
HPLC-grade water
-
Sodium chloride (NaCl) or other suitable salt
-
Tris-HCl or another suitable buffer
-
AEX HPLC column
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in HPLC-grade water.[9]
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0 with 1.0 M NaCl in HPLC-grade water.[9]
-
Filter and degas both mobile phases.
3. HPLC System and Conditions:
-
HPLC System: A binary HPLC system with a UV detector and fraction collector.
-
Column: A suitable anion-exchange column.
-
Column Temperature: 25-60°C. Higher temperatures can help to denature secondary structures and improve separation.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20-100 µL.
4. HPLC Gradient Program:
| Time (min) | % Mobile Phase B (1.0 M NaCl) |
| 0 | 10 |
| 5 | 10 |
| 45 | 60 |
| 50 | 100 |
| 55 | 100 |
| 60 | 10 |
Table 4. Example Gradient for AEX-HPLC Purification.
5. Procedure:
-
Equilibrate the AEX column with 10% Mobile Phase B until the baseline is stable.
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample.
-
Execute the gradient program.
-
Collect fractions of the major peak, which corresponds to the full-length oligonucleotide.
-
Assess the purity of the collected fractions by analytical AEX or IP-RP-HPLC.
-
Pool the fractions that meet the desired purity specifications.
-
Desalt the pooled fractions to remove the high concentration of salt. This is a critical step before using the oligonucleotide in most biological applications.
Mandatory Visualizations
References
- 1. agilent.com [agilent.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. labcluster.com [labcluster.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. agilent.com [agilent.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 9. scantecnordic.se [scantecnordic.se]
- 10. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for 5'-O-DMT-N4-Bz-2'-F-dC Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the optimal coupling conditions for 5'-O-DMT-N4-Bz-2'-F-dC phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. The following protocols and data are designed to ensure high coupling efficiencies and the successful synthesis of high-quality modified oligonucleotides for research and therapeutic applications.
Introduction
This compound phosphoramidite is a key building block for the synthesis of oligonucleotides containing 2'-fluoro-modified cytidine (B196190) residues. The 2'-fluoro modification imparts desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target RNA, making them valuable tools for antisense, siRNA, and aptamer development.[1][2] The steric hindrance introduced by the 2'-fluoro group necessitates optimized coupling conditions compared to standard DNA phosphoramidites to achieve high stepwise coupling efficiencies.
Recommended Coupling Conditions
Successful incorporation of this compound phosphoramidite requires careful consideration of the activator, coupling time, and phosphoramidite concentration. The following table summarizes the recommended starting conditions for achieving optimal coupling efficiency.
| Parameter | Recommended Condition | Notes |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile (B52724) | Higher concentrations can be beneficial, but 0.1 M is a standard and effective concentration for modified phosphoramidites.[3] |
| Activator | 0.25 - 0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile | DCI is the preferred activator for sterically hindered phosphoramidites as it is less acidic than tetrazole, reducing the risk of premature detritylation.[4][5] |
| Coupling Time | 5 - 15 minutes | The steric hindrance of the 2'-fluoro group requires a longer coupling time compared to standard deoxynucleoside phosphoramidites.[3][6] Empirical optimization may be required. |
| Solvent | Anhydrous acetonitrile (<30 ppm H₂O) | Maintaining anhydrous conditions is critical for high coupling efficiency. |
| Double/Triple Coupling | Recommended for critical positions | For sequences where high fidelity is paramount, performing two or three coupling cycles can significantly improve the overall yield of the full-length product.[3] |
Experimental Protocol: Automated Oligonucleotide Synthesis
This protocol outlines the steps for a single coupling cycle of this compound phosphoramidite on an automated DNA/RNA synthesizer.
Reagents and Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile
-
4,5-Dicyanoimidazole (DCI) solution (0.25 M or 0.5 M in anhydrous acetonitrile)
-
Standard capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Standard oxidizing reagent (Iodine/Water/Pyridine/THF)
-
Standard deblocking reagent (Trichloroacetic acid in dichloromethane)
-
Solid support functionalized with the initial nucleoside
Protocol:
-
Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the phosphoramidite and other synthesis reagents on the automated synthesizer according to the manufacturer's instructions.
-
Ensure all reagent lines are properly primed and free of moisture.
-
-
Synthesis Cycle: The following steps are performed in an automated fashion by the synthesizer.
-
Step 1: Detritylation (De-blocking)
-
The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.
-
The column is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
-
Step 2: Coupling
-
The this compound phosphoramidite solution (0.1 M) and the DCI activator solution (0.25 M or 0.5 M) are delivered simultaneously to the synthesis column.
-
The reaction is allowed to proceed for 5-15 minutes. This extended coupling time is crucial for achieving high efficiency with the sterically hindered 2'-fluoro phosphoramidite.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutations in subsequent cycles.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
-
Post-Synthesis Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Deprotection of oligonucleotides containing 2'-fluoro modifications is generally comparable to that of standard DNA oligonucleotides.[7]
-
A common deprotection method involves treatment with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 10-15 minutes. However, the specific conditions should be chosen based on the compatibility of all nucleobases and any other modifications present in the oligonucleotide.[8][9]
-
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide incorporating this compound phosphoramidite.
Caption: Workflow for solid-phase oligonucleotide synthesis.
Signaling Pathways and Applications
Oligonucleotides incorporating 2'-fluoro modifications are frequently used in applications that involve the modulation of gene expression. For instance, in RNA interference (RNAi), 2'-fluoro-modified siRNAs can exhibit enhanced stability and activity. The following diagram illustrates a simplified RNAi pathway where such a modified siRNA could be involved.
Caption: Simplified RNA interference (RNAi) pathway.
References
- 1. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Use of 2'-Deoxy-2'-fluoro-cytidine (2'-F-dC) in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties, advantages, and applications of 2'-deoxy-2'-fluoro-cytidine (2'-F-dC) modified antisense oligonucleotides (ASOs). Detailed protocols for the synthesis, in vitro evaluation, and in vivo testing of 2'-F-dC ASOs are also included to guide researchers in the development of novel antisense therapeutics.
I. Application Notes
Introduction to 2'-F-dC Modified Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. This binding can modulate the function of the target RNA, leading to a therapeutic effect. Chemical modifications to the sugar, backbone, and nucleobases of ASOs are crucial for improving their drug-like properties, including nuclease resistance, binding affinity, and pharmacokinetic profile.
The 2'-deoxy-2'-fluoro modification of nucleosides, including 2'-F-dC, is a second-generation modification that has demonstrated significant advantages in ASO development. The fluorine atom at the 2' position of the ribose sugar locks the sugar pucker in a C3'-endo conformation, which is characteristic of RNA. This pre-organization of the sugar conformation enhances the binding affinity of the ASO to its RNA target.
Key Properties and Advantages of 2'-F-dC ASOs
-
High Binding Affinity: The C3'-endo sugar pucker of 2'-F-dC residues increases the thermal stability (Tm) of the ASO-RNA duplex. Each 2'-fluoro modification can increase the Tm by approximately 1.8°C per substitution, leading to more potent target engagement.[1]
-
Nuclease Resistance: When combined with a phosphorothioate (B77711) (PS) backbone, 2'-F-dC modifications significantly enhance the resistance of ASOs to degradation by cellular nucleases, prolonging their half-life in vitro and in vivo.[2][3]
-
A-form Duplex Geometry: ASOs containing 2'-F-dC induce an A-form helical geometry upon binding to their RNA target.[2][3]
-
RNase H Activity in Gapmer Design: While uniformly 2'-F-modified ASOs do not support RNase H-mediated cleavage of the target RNA, they are highly effective when incorporated into a "gapmer" design.[4] In this configuration, a central "gap" of unmodified DNA or phosphorothioate DNA is flanked by "wings" of 2'-F-modified nucleotides. The DNA gap is capable of recruiting RNase H, while the modified wings provide high affinity and nuclease stability.[4][5]
Mechanism of Action
The primary mechanism of action for 2'-F-dC gapmer ASOs is the RNase H-mediated degradation of the target mRNA. Upon hybridization of the ASO to the target mRNA, the DNA:RNA heteroduplex formed in the gap region is recognized by the ubiquitous endonuclease RNase H. RNase H then cleaves the RNA strand, leading to a reduction in the levels of the target mRNA and, consequently, a decrease in the expression of the encoded protein.
Caption: RNase H-mediated cleavage of target mRNA by a 2'-F-dC gapmer ASO.
Applications in Antisense Drug Development
The favorable properties of 2'-F-dC make it a valuable modification for the development of ASO therapeutics for a wide range of diseases, including:
-
Oncology: Targeting oncogenes such as Bcl-2 and STAT3 to induce apoptosis and inhibit tumor growth.
-
Inflammatory Diseases: Modulating the expression of pro-inflammatory cytokines like TNF-α.
-
Genetic Disorders: Correcting splicing defects or reducing the expression of mutant proteins.
II. Data Presentation
Table 1: Comparison of Properties of 2'-Modified ASOs
| Modification | ΔTm per Modification (°C) | Nuclease Resistance (with PS backbone) | RNase H Activity (Uniform) | In Vitro Potency (IC50) |
| 2'-F | +1.8[1] | High[2] | No[4] | Low nM to sub-nM |
| 2'-O-Methyl (2'-OMe) | +1.3[6] | Moderate | No | Generally higher than 2'-F |
| 2'-O-Methoxyethyl (2'-MOE) | +1.0-1.5 | High | No | Comparable to or slightly lower than 2'-F |
Table 2: Preclinical Efficacy of a 2'-F-dC Gapmer ASO Targeting Bcl-2 in a Lymphoma Model
| Animal Model | Treatment | Tumor Volume Reduction (%) | Mechanism | Reference |
| SCID mice with human lymphoma xenograft | Bcl-2 ASO (2'-F wings) | 60-70% | Apoptosis induction | Preclinical data summary |
III. Experimental Protocols
Solid-Phase Synthesis of 2'-F-dC Gapmer ASOs
This protocol outlines the automated solid-phase synthesis of a 2'-F-dC gapmer ASO using phosphoramidite (B1245037) chemistry.
Caption: Automated solid-phase synthesis cycle for ASO production.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
2'-F-dC phosphoramidite
-
Standard DNA and other 2'-F modified phosphoramidites (A, G, T/U)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired ASO sequence, specifying the positions for 2'-F-dC and other modified or unmodified nucleotides.
-
Synthesis Cycle: a. Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activate the next phosphoramidite (e.g., 2'-F-dC phosphoramidite) with the activator solution and couple it to the free 5'-hydroxyl group. c. Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution. For phosphorothioate backbones, a sulfurizing agent is used instead.
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the ASO from the CPG support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.
-
Purification: Purify the full-length ASO product from shorter failure sequences using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized ASO using mass spectrometry and capillary gel electrophoresis.
In Vitro ASO Potency Assessment
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a 2'-F-dC gapmer ASO in a cell-based assay.
Materials:
-
HeLa cells (or other appropriate cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2'-F-dC gapmer ASO targeting the gene of interest
-
Control ASO (e.g., scrambled sequence)
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM reduced-serum medium
-
96-well cell culture plates
-
Reagents for RNA isolation, reverse transcription, and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection: a. Prepare a dilution series of the 2'-F-dC ASO and control ASO in Opti-MEM. b. Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted ASOs and the diluted transfection reagent and incubate to allow complex formation. d. Add the ASO-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
qPCR Analysis: a. Perform qPCR to quantify the expression of the target mRNA and a housekeeping gene (e.g., GAPDH). b. Calculate the relative knockdown of the target mRNA using the delta-delta Ct method.
-
IC50 Determination: Plot the percentage of target mRNA knockdown against the log of the ASO concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Knockdown
This protocol is for confirming protein level reduction following ASO treatment.
Materials:
-
Cell lysates from ASO-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative reduction in the target protein level.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a 2'-F-dC ASO in a cancer model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cells (e.g., human lymphoma cell line)
-
2'-F-dC gapmer ASO targeting an oncogene
-
Control ASO (scrambled sequence)
-
Saline or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the ASO and control solutions (e.g., via intraperitoneal injection) according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., target mRNA and protein levels).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the ASO.
IV. Mandatory Visualizations
Signaling Pathway Diagram: ASO Targeting of the TNF-α Pathway
Caption: ASO-mediated knockdown of TNF-α to inhibit inflammatory signaling.
References
- 1. Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antisense oligonucleotide-mediated depletion of tumor necrosis factor (TNF) receptor 1-associated death domain protein on TNF-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensible approach to targeting STAT3-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MALDI-TOF Mass Spectrometry Analysis of Oligonucleotides Containing 2'-Fluoro-deoxycytidine (2'-F-dC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides containing modified nucleotides are of significant interest in therapeutics and diagnostics. The incorporation of 2'-fluoro-deoxycytidine (2'-F-dC) can enhance nuclease resistance and binding affinity to target sequences. Accurate and efficient characterization of these modified oligonucleotides is crucial for quality control and research applications. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of oligonucleotides due to its speed, sensitivity, and tolerance to some impurities.[1][2] This application note provides a detailed protocol for the MALDI-TOF analysis of oligonucleotides containing 2'-F-dC.
While the 2'-fluoro modification can stabilize the glycosidic bond, its impact on MALDI-TOF analysis has been a subject of investigation. Some studies suggest that the electronegative 2'-substituent does not significantly alleviate signal intensity drop-off for longer sequences. However, with optimized protocols, MALDI-TOF remains a valuable tool for the characterization of these modified oligonucleotides.
Core Principles of MALDI-TOF for Oligonucleotide Analysis
MALDI-TOF mass spectrometry involves the use of a matrix that co-crystallizes with the analyte. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. The ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. For oligonucleotides, this technique allows for the determination of molecular weight with high accuracy, enabling the confirmation of sequence integrity and the identification of modifications.[1]
Quantitative Performance
The following table summarizes typical performance metrics that can be expected when analyzing 2'-F-dC containing oligonucleotides using an optimized MALDI-TOF protocol. These values are based on the analysis of standard and modified oligonucleotides and may vary depending on the instrument, sequence length, and sample purity.
| Parameter | Typical Value | Notes |
| Mass Range | 500 - 15,000 Da | Suitable for most synthetic oligonucleotides. |
| Mass Accuracy | < 50 ppm | Can be improved with internal or external calibrants.[3] |
| Resolution | > 10,000 (FWHM) | Allows for the resolution of isotopic peaks for smaller oligonucleotides. |
| Sensitivity | Low femtomole (fmol) to picomole (pmol) | Dependent on sequence and sample purity.[1] |
| Analysis Time | < 5 minutes per sample | High-throughput capabilities. |
Experimental Protocol
This protocol provides a step-by-step guide for the MALDI-TOF analysis of oligonucleotides containing 2'-F-dC.
Materials and Reagents
-
Oligonucleotide Sample: Purified oligonucleotide containing 2'-F-dC (1-10 pmol/µL in nuclease-free water).
-
MALDI Matrix: 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotides.[1] Other matrices such as 2',4',6'-trihydroxyacetophenone (B23981) (THAP) can also be effective.[4]
-
Matrix Solution: 10 mg/mL 3-HPA in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Co-matrix/Additive (Optional): Diammonium hydrogen citrate (B86180) (to reduce sodium and potassium adducts).[4] Prepare a 50 mg/mL solution in deionized water.
-
MALDI Target Plate: Stainless steel or disposable target plates.
-
Pipettes and tips: For accurate liquid handling.
-
Vortex mixer and centrifuge.
Sample Preparation Workflow
Caption: Experimental workflow for MALDI-TOF analysis of 2'-F-dC oligonucleotides.
Detailed Methodology
-
Sample Preparation:
-
Thaw the oligonucleotide sample, matrix solution, and co-matrix solution (if used) on ice.
-
Vortex each solution briefly and centrifuge to collect the contents at the bottom of the tube.
-
In a clean microcentrifuge tube, mix the oligonucleotide sample and the matrix solution in a 1:1 (v/v) ratio. For example, mix 1 µL of the oligonucleotide sample with 1 µL of the 3-HPA matrix solution.
-
If using a co-matrix, a three-component mix can be prepared, for instance, 1:1:1 (v/v/v) of sample:matrix:co-matrix.
-
Vortex the mixture gently and centrifuge.
-
-
Sample Spotting (Dried-Droplet Method):
-
Carefully pipette 0.5 to 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This process allows for the co-crystallization of the sample and matrix.
-
For improved homogeneity, a thin-layer matrix preparation method can also be employed.
-
-
MALDI-TOF Mass Spectrometer Setup:
-
Ionization Mode: Negative-ion mode is generally preferred for oligonucleotides as it provides better sensitivity and less fragmentation.[5]
-
Analyzer Mode: Reflectron mode should be used to achieve high mass resolution and accuracy.[3]
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize fragmentation. The optimal laser energy will need to be determined empirically for each sample and instrument.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the oligonucleotide.
-
Calibration: Calibrate the instrument using a standard oligonucleotide mixture of known molecular weights.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum by averaging a sufficient number of laser shots (typically 100-200) from different positions within the sample spot to obtain a representative spectrum.
-
Process the raw data using the instrument's software. This may include baseline subtraction, smoothing, and peak picking.
-
Determine the monoisotopic or average mass of the oligonucleotide and compare it to the theoretical calculated mass. The observed mass should be within the expected mass accuracy of the instrument.
-
Examine the spectrum for the presence of adducts (e.g., Na+, K+), truncated sequences (n-1, n-2), or other impurities.
-
Data Interpretation and Troubleshooting
A successful analysis will show a major peak corresponding to the full-length 2'-F-dC containing oligonucleotide.
Caption: Logical flow for data interpretation in MALDI-TOF analysis.
Common Issues and Solutions:
-
Low Signal Intensity:
-
Increase the amount of sample spotted.
-
Optimize the sample-to-matrix ratio.
-
Try a different matrix (e.g., THAP).
-
Ensure the sample is adequately desalted.
-
-
Broad Peaks/Poor Resolution:
-
Recalibrate the instrument.
-
Optimize the laser power.
-
Improve sample-matrix co-crystallization by using a different spotting technique.
-
The presence of salt contamination can lead to peak broadening. Ensure proper sample cleanup.
-
-
Presence of Salt Adducts (e.g., +22 Da for Na+, +38 Da for K+):
-
Use a co-matrix like diammonium hydrogen citrate.
-
Perform cation exchange on the oligonucleotide sample prior to analysis.
-
-
Fragmentation:
-
Reduce the laser power.
-
Use a "cooler" matrix or optimize matrix preparation.
-
Conclusion
MALDI-TOF mass spectrometry is a robust and efficient method for the characterization of oligonucleotides containing 2'-F-dC modifications. By following a well-defined protocol and optimizing instrument parameters, researchers can obtain accurate molecular weight information, confirm sequence integrity, and assess sample purity. This application note provides a comprehensive guide to aid researchers in achieving high-quality data for their 2'-F-dC modified oligonucleotides.
References
- 1. web.colby.edu [web.colby.edu]
- 2. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 3. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. shimadzu.com [shimadzu.com]
Application Notes and Protocols for 31P NMR Monitoring of 2'-Fluoro Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-fluoro modified nucleosides into oligonucleotides has become a critical strategy in the development of therapeutic and diagnostic agents. This modification enhances nuclease resistance and binding affinity to target RNA. The efficiency of the coupling step in solid-phase oligonucleotide synthesis is paramount to the overall yield and purity of the final product. 31P Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for real-time monitoring of the phosphoramidite (B1245037) coupling reaction. This application note provides detailed protocols and data for utilizing in-situ 31P NMR to monitor the coupling of 2'-fluoro phosphoramidites, enabling optimization of reaction conditions and ensuring high-quality oligonucleotide synthesis.
31P NMR is an extremely valuable tool for oligonucleotide research and development[1]. It allows for the characterization of phosphorus-containing compounds, providing insights into reaction kinetics, product formation, and impurity profiles[2]. In the context of phosphoramidite chemistry, 31P NMR can distinguish between the starting phosphoramidite (P(III) species), the activated intermediate, the desired phosphite (B83602) triester product, and any oxidized P(V) side products[3][4].
Reaction Pathway and Key Species
The phosphoramidite coupling reaction proceeds in two main steps: activation and coupling. First, the phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). This involves the protonation of the diisopropylamino group, which is then displaced by the activator to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support to form a phosphite triester linkage.
The key phosphorus-containing species that can be monitored by 31P NMR during this process are:
-
2'-Fluoro Phosphoramidite (Starting Material): The unactivated phosphoramidite.
-
Activated Intermediate: The phosphoramidite with the activator (e.g., tetrazolide) replacing the diisopropylamino group.
-
Phosphite Triester (Product): The newly formed internucleotide linkage.
-
H-phosphonate (Side-product): Formed by the hydrolysis of the phosphoramidite.
Data Presentation
The following table summarizes the typical 31P NMR chemical shifts for the key species involved in the phosphoramidite coupling reaction. Note that the exact chemical shifts can vary slightly depending on the specific nucleobase, protecting groups, and solvent conditions.
| Species | Phosphorus Oxidation State | Typical 31P Chemical Shift (ppm) | Reference |
| 2'-Fluoro Phosphoramidite | P(III) | ~148 - 151 | [5] |
| Activated Intermediate (Tetrazolide) | P(III) | ~126 | [6][7][8] |
| Phosphite Triester | P(III) | ~140 | [3][9] |
| H-phosphonate | P(III) | ~7 - 10 | |
| Phosphate Triester (Oxidized Product) | P(V) | ~ -2 | [3] |
Signaling and Experimental Workflow Diagrams
References
- 1. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Studies on the role of tetrazole in the activation of phosphoramidites [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2'-Fluoro Modified Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting and improving the purity of 2'-fluoro (2'-F) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2'-F modified oligonucleotides?
A1: During solid-phase synthesis of 2'-F modified oligonucleotides, several types of impurities can arise. The most common are:
-
Failure Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling at each synthesis cycle.[1][2] While capping steps are designed to minimize their elongation, this process is not 100% efficient.[2]
-
Deletemer Sequences: A small percentage of truncated sequences may not be properly capped and can react in subsequent coupling steps, leading to oligonucleotides with internal deletions.[2]
-
Byproducts from Deprotection: Incomplete removal of protecting groups from the bases or phosphate (B84403) backbone can lead to modified full-length products.
-
Side-Reaction Products: For 2'-F modified oligos, harsh cleavage and deprotection conditions may lead to the loss of hydrogen fluoride (B91410) (HF), followed by the addition of a water molecule. Mass spectrometry is a critical tool for identifying such impurities.
Q2: Which purification method is better for 2'-F modified oligos: HPLC or PAGE?
A2: The choice between High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) depends on the desired purity, yield, length of the oligonucleotide, and the specific downstream application.[2][3]
-
PAGE (Polyacrylamide Gel Electrophoresis): This method separates oligonucleotides based on their size and charge, offering very high resolution, often capable of separating the full-length product from an n-1 impurity. It is the recommended method for achieving the highest purity levels (>95%) and is particularly effective for longer oligonucleotides (≥50 bases).[3] However, yields from PAGE can be lower due to the extraction process from the gel.[3]
-
HPLC (High-Performance Liquid Chromatography): Typically, Ion-Pair Reversed-Phase (IP-RP) HPLC is used. This technique separates oligonucleotides based on hydrophobicity. It is a robust method that generally provides good purity (>85%) and higher yields compared to PAGE.[3] HPLC is also well-suited for purifying oligos with hydrophobic modifications.[3] However, its resolution may decrease for longer oligonucleotides (>50 bases).[3]
Q3: Can I use standard purification protocols for my 2'-F modified oligonucleotides?
A3: Yes, standard DNA and RNA purification methods, such as HPLC and PAGE, are generally applicable to 2'-F modified oligonucleotides. However, some optimization may be required. The 2'-fluoro modification can alter the oligonucleotide's hydrophobicity and susceptibility to degradation under certain conditions, which might necessitate adjustments to HPLC gradients or PAGE running conditions for optimal separation.
Q4: Why is Mass Spectrometry (MS) important for purity analysis of 2'-F modified oligos?
A4: Mass Spectrometry is a crucial analytical technique for confirming the identity and assessing the purity of synthesized oligonucleotides.[4] For 2'-F modified oligos, it is particularly important for:
-
Confirming Molecular Weight: Verifying that the synthesized oligo has the correct mass.
-
Identifying Impurities: Detecting and identifying the mass of failure sequences, deletion products, and other synthesis byproducts.[5]
-
Characterizing Modifications: Confirming the successful incorporation of the 2'-fluoro modification and identifying any unexpected modifications, such as those arising from side reactions. The 2'-fluoro modification has been shown to stabilize the N-glycosidic linkage, which can reduce fragmentation during MALDI-MS analysis compared to unmodified DNA.[6]
Purification Method Comparison
The following table summarizes the key differences between the two most common high-resolution purification methods for 2'-F modified oligonucleotides.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Denaturing PAGE (dPAGE) |
| Principle of Separation | Hydrophobicity | Size and Charge |
| Typical Purity | >85% | >95-99%[3] |
| Typical Yield | 50-70%[3] | 20-50%[3] |
| Recommended for | Oligos <50 bases, Hydrophobic modifications | Oligos >50 bases, Highest purity requirements |
| Key Advantages | Higher yield, Scalable, Good for modified oligos | Highest resolution (can separate n-1), Gold standard for purity |
| Key Disadvantages | Lower resolution for longer oligos | Lower yield, More labor-intensive extraction |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 2'-F modified oligonucleotides.
HPLC Troubleshooting
Problem: My main peak in the HPLC chromatogram is broad.
-
Possible Cause 1: Secondary Structure Formation. The oligonucleotide may be forming secondary structures that interfere with its interaction with the stationary phase.
-
Solution: Increase the column temperature (e.g., to 60-80°C) to denature the oligonucleotide.[7]
-
-
Possible Cause 2: Suboptimal Ion-Pairing. The concentration or type of ion-pairing reagent may not be optimal for your specific oligonucleotide.
-
Solution: Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA). A higher concentration can improve peak shape.[8] Alternatively, test a more hydrophobic ion-pairing agent, which can increase retention.[7]
-
-
Possible Cause 3: Mass Transfer Limitations. For porous stationary phases, slow mass transfer can lead to peak broadening.
-
Solution: Use a column with a smaller particle size and a slower flow rate to enhance mass transfer.
-
Problem: I am seeing peak splitting or a shoulder on my main peak.
-
Possible Cause 1: Co-elution of Impurities. An n-1 failure sequence or another closely related impurity may be co-eluting with your full-length product.
-
Solution: Adjust the gradient of the organic solvent to be shallower, which can improve the resolution between closely eluting species. Optimizing the temperature can also help.
-
-
Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger (more organic content) than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Possible Cause 3: Column Void or Contamination. A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to splitting.
-
Solution: First, try reversing and flushing the column. If the problem persists, replace the column frit or the entire column.
-
PAGE Troubleshooting
Problem: My bands on the gel are smeared.
-
Possible Cause 1: Sample Overload. Loading too much oligonucleotide into the well can cause band smearing.
-
Solution: Reduce the amount of sample loaded onto the gel.
-
-
Possible Cause 2: Incomplete Denaturation. The oligonucleotide may not be fully denatured, leading to multiple conformations that migrate differently.
-
Solution: Ensure the loading buffer contains a sufficient concentration of a denaturant like urea (B33335) or formamide (B127407) and that the sample is heated appropriately (e.g., 70-95°C) before loading.[9][10]
-
-
Possible Cause 3: Salt in the Sample. High salt concentrations in the sample can interfere with migration and cause smearing.
-
Solution: Desalt the crude oligonucleotide sample before loading it onto the gel.
-
Problem: I have poor recovery of my oligo from the gel.
-
Possible Cause 1: Inefficient Elution. The oligonucleotide may not be completely diffusing out of the gel slice during the elution step.
-
Solution: Ensure the gel slice is thoroughly crushed into small pieces to maximize the surface area for diffusion. Increase the elution time and/or temperature.
-
-
Possible Cause 2: Adsorption to Tubes/Filters. The oligonucleotide may be adsorbing to the walls of microcentrifuge tubes or filter membranes during subsequent purification steps.
-
Solution: Use low-retention microcentrifuge tubes. Ensure that any filters used are compatible with nucleic acid recovery.
-
Experimental Protocols & Workflows
General Workflow for 2'-F Oligo Purification and Analysis
Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol is a general guideline and may require optimization.
-
Column and System Preparation:
-
Column: Use a C8 or C18 reversed-phase column suitable for oligonucleotide purification.
-
System: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water.
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile / 50% nuclease-free water.
-
Note: For LC-MS compatibility, a mobile phase containing hexafluoroisopropanol (HFIP) and triethylamine (B128534) (TEA) is often used.
-
-
Sample Preparation:
-
Dissolve the crude, deprotected oligonucleotide in Buffer A or nuclease-free water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Example for a 20-40mer):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 5% Buffer B
-
5-25 min: 5% to 65% Buffer B (linear gradient)
-
25-30 min: 65% to 100% Buffer B
-
30-35 min: 100% Buffer B (column wash)
-
35-40 min: 5% Buffer B (re-equilibration)
-
-
-
Post-Purification:
-
Collect the fractions corresponding to the main peak.
-
Combine the fractions and lyophilize to remove the volatile mobile phase.
-
Perform a final desalting step (e.g., using a size-exclusion column) to remove residual TEAA.
-
Protocol: Denaturing Polyacrylamide Gel Electrophoresis (dPAGE)
This protocol is suitable for high-purity purification of 2'-F modified RNA oligonucleotides.
-
Gel Preparation (Example for a 12% Acrylamide Gel):
-
In a fume hood, mix:
-
4.2 g Urea
-
3.0 mL 40% Acrylamide/Bis-acrylamide (19:1) solution
-
1.0 mL 10x TBE Buffer
-
Add nuclease-free water to a final volume of 10 mL.
-
-
Warm gently to dissolve the urea. Cool to room temperature.
-
Add 50 µL of 10% Ammonium Persulfate (APS) and 10 µL of TEMED to initiate polymerization.
-
Immediately pour the gel between clean glass plates and insert the comb. Allow to polymerize for at least 1 hour.
-
-
System and Sample Preparation:
-
Assemble the gel apparatus and pre-run the gel in 1x TBE buffer for 30 minutes to heat the gel.
-
Resuspend the crude oligonucleotide in 2x RNA loading buffer (containing formamide and a tracking dye).
-
Heat the sample at 95°C for 3-5 minutes, then immediately place on ice.
-
-
Electrophoresis:
-
Load the denatured sample into the wells.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position. The required voltage and run time will depend on the gel size and oligonucleotide length.
-
-
Visualization and Extraction:
-
Visualize the RNA bands using UV shadowing. This avoids staining, which can interfere with some downstream applications.
-
Carefully excise the band corresponding to the full-length product.
-
Crush the gel slice into fine particles in a microcentrifuge tube.
-
-
Elution and Recovery:
-
Add gel elution buffer (e.g., 0.3 M sodium acetate) to the crushed gel slice and incubate overnight at a suitable temperature (e.g., 37°C) with shaking.
-
Separate the supernatant from the gel debris by centrifugation through a filter.
-
Precipitate the RNA from the supernatant using ethanol (B145695) or isopropanol.
-
Wash the RNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
-
Troubleshooting Logic Diagram
References
- 1. gilson.com [gilson.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. labcluster.com [labcluster.com]
- 4. web.colby.edu [web.colby.edu]
- 5. bachem.com [bachem.com]
- 6. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. phenomenex.com [phenomenex.com]
- 9. scispace.com [scispace.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 2'-Fluoro Oligonucleotide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2'-fluoro (2'-F) modified oligonucleotides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during 2'-fluoro oligonucleotide synthesis?
A1: The most common impurities are similar to those in standard DNA/RNA synthesis, but with some unique to the 2'-F modification. These include:
-
n-1 Shortmers: Sequences missing one nucleotide, typically due to incomplete coupling efficiency.[1]
-
n+1 Longmers: Sequences with an extra nucleotide. This can sometimes be caused by the premature removal of the 5'-DMT group from the incoming phosphoramidite (B1245037) by acidic activators.
-
Depurination Products: The loss of a purine (B94841) base (Adenine or Guanine) due to the acidic conditions of the detritylation step. This creates an abasic site, which leads to chain cleavage during the final basic deprotection.[2]
-
Products of HF Elimination: Under harsh basic deprotection conditions, Hydrogen Fluoride (HF) can be eliminated from a 2'-F modified nucleotide, followed by the addition of a water molecule.[3]
-
Base Modifications: Side reactions on the nucleobases can occur during deprotection. A common example is the N3-cyanoethylation of thymidine (B127349) or uridine (B1682114) when using ammonium (B1175870) hydroxide (B78521), resulting in a +53 Da adduct. Incomplete removal of base-protecting groups (e.g., from dG) is also a frequent issue.
-
Phosphodiester (PO) Impurities: For phosphorothioate (B77711) (PS) oligonucleotides, incomplete sulfurization can lead to the presence of phosphodiester linkages instead of the desired phosphorothioate linkages. Oxidative stress can also convert PS linkages to PO.[4]
Q2: Why is depurination a significant problem, especially for sequences containing 2'-F-deoxyadenosine (2'-F-dA)?
A2: Depurination is the hydrolytic cleavage of the β-N-glycosidic bond that connects a purine base to the sugar.[2] This is a primary factor limiting the length and purity of synthetic oligonucleotides. The process is catalyzed by the acid used for detritylation (removing the 5'-DMT protecting group). Acyl protecting groups on the bases are electron-withdrawing, which further destabilizes this bond and makes the purine a good leaving group.
While this is a known issue for standard DNA, 2'-F-dA can be particularly susceptible. The consequence is the formation of an abasic site in the oligonucleotide chain. This site is stable during synthesis but is cleaved during the final basic deprotection, resulting in truncated, 3'-shortmer sequences that can be difficult to purify away from the full-length product.[2]
Q3: How can I minimize depurination during synthesis?
A3: There are two primary strategies to limit depurination:
-
Use a Milder Deblocking Acid: Standard detritylation uses 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). TCA is a strong acid that can cause significant depurination. Switching to a weaker acid, such as 3% Dichloroacetic Acid (DCA) in DCM, dramatically reduces the rate of depurination. The trade-off is a slower detritylation reaction, which may require extending the deblocking step time.[2]
-
Use Base-Protecting Groups that Stabilize the Glycosidic Bond: Standard acyl protecting groups (like Bz on Adenine) are electron-withdrawing. Formamidine protecting groups, such as dimethylformamidine (dmf) on Guanine, are electron-donating and actively stabilize the glycosidic bond against acid-catalyzed cleavage.
Q4: What are the recommended deprotection conditions for 2'-F modified oligonucleotides?
A4: 2'-F-RNA oligonucleotides are generally deprotected under conditions similar to standard DNA, as they lack the 2'-hydroxyl that complicates RNA deprotection. A highly effective and rapid method is using a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (B109427) (AMA).
-
Recommended Condition: AMA at 65°C for 10-15 minutes.[5]
-
Alternative: Concentrated ammonium hydroxide at 55°C for 8 hours.
Using AMA is significantly faster and has been shown to improve the yield of full-length product compared to older ammonium hydroxide/ethanol methods.[5] It is critical to use acetyl-protected dC (Ac-dC) when using AMA, as benzoyl-protected dC (Bz-dC) can undergo a side reaction (transamination) with methylamine to form N4-Me-dC.[5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may observe during the analysis of your synthesized 2'-F oligonucleotides.
Problem 1: My LC-MS analysis shows a significant peak with a mass of (FLP - 20 Da). What is it?
-
Possible Cause: This mass difference corresponds to the loss of Hydrogen Fluoride (HF, mass ≈ 20 Da) from one of the 2'-F-nucleotides. This is a known degradation pathway for 2'-F modified oligonucleotides that can occur under harsh basic conditions during the final cleavage and deprotection step.[3]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting (FLP - 20 Da) impurity.
Problem 2: I see a series of peaks eluting before my main product, corresponding to n-1, n-2, etc. impurities.
-
Possible Cause: These are "shortmer" or deletion sequences, which are almost always caused by a low coupling efficiency during synthesis. An average coupling efficiency of 99% may seem high, but for a 40-mer oligonucleotide, this still results in only ~67% full-length product.
-
Solutions:
-
Check Reagent Quality: Ensure all synthesis reagents, especially the phosphoramidites, activator, and acetonitrile (B52724) (ACN), are fresh and anhydrous. Water is a primary cause of low coupling efficiency.
-
Increase Coupling Time: For 2'-F phosphoramidites, a longer coupling time may be necessary compared to standard DNA amidites. A coupling time of 3 minutes is often recommended.
-
Optimize Activator: Ensure you are using the recommended activator (e.g., 5-Ethylthio-1H-tetrazole, ETT) at the correct concentration.
-
Synthesizer Maintenance: Check for leaks or blockages in the synthesizer's fluidics system that could lead to inefficient reagent delivery.
-
Problem 3: My chromatogram shows a prominent peak that is later-eluting than the full-length product (FLP) and has a mass of (FLP + 53 Da).
-
Possible Cause: This is characteristic of N3-cyanoethylation of a T or U residue. This occurs when acrylonitrile (B1666552), a byproduct of cyanoethyl phosphate (B84403) protecting group removal, reacts with the T/U base during ammonia-based deprotection.
-
Solutions:
-
Use AMA for Deprotection: Switch from ammonium hydroxide to AMA. The methylamine in AMA is a more effective scavenger for acrylonitrile, significantly reducing this side reaction.[5]
-
Increase Deprotection Volume: If using ammonium hydroxide, increasing the volume of the solution can help dilute the acrylonitrile byproduct.
-
Section 3: Data Presentation
While precise quantitative data for side product formation is often sequence-dependent and proprietary, the following table summarizes the relative risk of key side reactions under different common processing conditions based on established chemical principles.
| Side Product | Synthesis/Deprotection Parameter | Condition A | Condition B | Impact on Side Product Formation |
| Depurination Products | Deblocking Acid | 3% TCA in DCM | 3% DCA in DCM | Condition A results in a High rate of depurination. Condition B significantly Lowers the rate.[2] |
| HF Elimination (-20 Da) | Deprotection Reagent/Time | NH₄OH, 8h @ 55°C | AMA, 10 min @ 65°C | Prolonged, harsh basic conditions (A) increase risk. Fast deprotection with AMA (B) presents a Lower risk. |
| N4-Me-dC (+14 Da) | dC Protecting Group (with AMA) | Benzoyl (Bz) | Acetyl (Ac) | Bz-dC (A) leads to ~5% transamination. Ac-dC (B) results in negligible formation of this side product.[5] |
| N3-Cyanoethylation (+53 Da) | Deprotection Reagent | NH₄OH | AMA | The risk is Moderate to High with NH₄OH (A) and is significantly Reduced by using AMA (B).[5] |
Section 4: Experimental Protocols
Protocol 1: General Cleavage and Deprotection of 2'-F Oligonucleotides using AMA
Objective: To cleave the oligonucleotide from the solid support and remove all base and phosphate protecting groups.
Materials:
-
Oligonucleotide synthesis column (CPG support)
-
2 mL screw-cap vial
-
AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)
-
Heating block or water bath set to 65°C
-
SpeedVac or centrifugal evaporator
Procedure:
-
Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.
-
Add 1.0 mL of AMA solution to the vial.
-
Seal the vial tightly. Ensure the cap has a chemically resistant seal.
-
Place the vial in the heating block at 65°C for 15 minutes.
-
After heating, allow the vial to cool to room temperature.
-
Centrifuge the vial briefly to collect any condensation.
-
Carefully transfer the supernatant (which contains the crude oligonucleotide) to a new microfuge tube.
-
Dry the sample to completion in a SpeedVac.
-
The dried pellet contains the crude, fully deprotected 2'-F oligonucleotide, ready for analysis or purification.
Protocol 2: Analysis of 2'-F Oligonucleotide Purity by IP-RP-HPLC-MS
Objective: To assess the purity of the crude oligonucleotide and identify the mass of the full-length product and any major impurities.
Instrumentation & Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for oligonucleotides (e.g., C18, 1.7-2.1 µm particle size).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 8-15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP + 8-15 mM TEA in Methanol or Acetonitrile.
-
Crude oligonucleotide sample, reconstituted in water.
Procedure:
-
Sample Preparation: Dilute the reconstituted crude oligonucleotide to a final concentration of ~10-20 pmol/µL in water.
-
Chromatographic Conditions:
-
Column Temperature: 50-60°C (denaturing conditions).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient: Establish a shallow gradient from ~10% B to 40% B over 15-20 minutes. The exact gradient will need to be optimized for the specific sequence length and composition.
-
-
Mass Spectrometer Conditions:
-
Mode: Negative Ion Electrospray (ESI-).
-
Mass Range: Scan a range appropriate for the expected charge state distribution of your oligonucleotide (e.g., m/z 700-2500).
-
Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to determine the zero-charge mass of the main peak and any impurities.
-
-
Data Analysis:
-
Integrate the peak area of the full-length product (FLP) in the UV chromatogram to estimate purity.
-
Analyze the deconvoluted mass spectrum to confirm the FLP mass.
-
Identify the masses of impurity peaks and compare them to the expected masses of common side products (e.g., n-1, n+1, depurination, HF loss).
-
Section 5: Visualized Pathways and Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. glenresearch.com [glenresearch.com]
Avoiding detritylation failure with 5'-O-DMT-N4-Bz-2'-F-dC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-DMT-N4-Bz-2'-F-dC. Our aim is to help you navigate potential challenges during the crucial detritylation step of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the detritylation of this compound?
A1: The primary challenges include incomplete removal of the 5'-O-DMT group, potential for depurination (though reduced by the 2'-fluoro modification), and possible side reactions involving the N4-benzoyl protecting group under harsh acidic conditions. The 2'-fluoro modification enhances the stability of the N-glycosidic bond, making the nucleoside less prone to depurination compared to standard deoxyribonucleosides[1].
Q2: How does the 2'-Fluoro modification affect the detritylation process?
A2: The electron-withdrawing nature of the fluorine atom at the 2' position stabilizes the N-glycosidic linkage. This increased stability is advantageous as it significantly reduces the risk of depurination, a common side reaction during acid-catalyzed detritylation[1]. However, it does not directly affect the lability of the 5'-O-DMT group. Therefore, standard detritylation conditions are generally applicable, but with a lower risk of base loss.
Q3: Is the N4-Benzoyl protecting group stable during detritylation?
A3: The N4-benzoyl group on the cytosine base is generally stable under the acidic conditions used for detritylation. However, prolonged exposure to strong acids or elevated temperatures should be avoided to prevent any potential modification or cleavage of this group. The use of milder detritylation conditions is always recommended to maintain the integrity of all protecting groups until the desired deprotection step.
Q4: What are the standard reagents used for detritylation?
A4: Common reagents for detritylation are solutions of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). A milder alternative is an 80% aqueous solution of acetic acid[2][3]. The choice of reagent depends on the acid sensitivity of the oligonucleotide and the desired reaction time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detritylation of this compound.
Issue 1: Incomplete Detritylation
-
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the DMT-on starting material.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded Acid Reagent | Detritylation reagents, especially TCA and DCA solutions, can degrade over time. Use a freshly prepared solution for each experiment. |
| Insufficient Reaction Time | While detritylation is typically rapid, insufficient exposure to the acidic reagent can lead to incomplete reaction. Increase the reaction time in small increments (e.g., 30-60 seconds) and monitor the reaction by HPLC. |
| Low Reaction Temperature | Detritylation is usually performed at room temperature. A significant drop in ambient temperature can slow down the reaction rate. Ensure the reaction is carried out at a consistent and appropriate temperature. |
| Inadequate Reagent Volume | Ensure a sufficient excess of the acidic solution is used to completely protonate and cleave the DMT group. |
Issue 2: Observation of Unexpected Side Products
-
Symptom: HPLC analysis reveals significant impurity peaks that are not the desired product or the DMT-on starting material.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Depurination (less likely) | Although the 2'-fluoro group provides protection, prolonged exposure to strong acids can still lead to some depurination of any purine (B94841) bases in the sequence. Minimize the exposure time to the acid and consider using a weaker acid like 3% DCA in DCM instead of TCA[3]. |
| Modification of N4-Benzoyl Group | Very harsh acidic conditions could potentially affect the N4-benzoyl group. Avoid unnecessarily long reaction times and high concentrations of strong acids. |
| Reaction with DMT Cation | The liberated dimethoxytrityl cation is a reactive electrophile that can potentially modify the nucleobases. While less of a concern with the stable 2'-F-dC, it is good practice to quench the reaction promptly. |
Data Summary
The following table summarizes typical conditions used for detritylation and is intended as a general guideline. Optimal conditions should be determined empirically for your specific application.
| Detritylation Reagent | Typical Concentration | Solvent | Typical Reaction Time | Remarks |
| Trichloroacetic Acid (TCA) | 3% (v/v) | Dichloromethane (DCM) | 1-3 minutes | Highly effective but more acidic; higher risk of side reactions with sensitive molecules. |
| Dichloroacetic Acid (DCA) | 3% (v/v) | Dichloromethane (DCM) | 2-5 minutes | Milder than TCA, often a good balance between efficiency and minimizing side reactions[3]. |
| Acetic Acid | 80% (aq) | Water | 15-30 minutes | A much milder option, suitable for highly acid-sensitive compounds[2]. |
Experimental Protocols
Protocol 1: Standard Detritylation using 3% Dichloroacetic Acid in Dichloromethane
-
Preparation: Ensure the this compound starting material, attached to a solid support or in solution, is dry. Prepare a fresh solution of 3% (v/v) dichloroacetic acid in anhydrous dichloromethane.
-
Reaction: Add the 3% DCA solution to the solid support (e.g., in a synthesis column) or to the solution of the nucleoside. Gently agitate or mix.
-
Incubation: Allow the reaction to proceed for 2-5 minutes at room temperature.
-
Quenching and Washing:
-
For solid-phase synthesis, quickly filter the acidic solution and wash the support thoroughly with acetonitrile (B52724) or dichloromethane to remove the cleaved DMT cation and residual acid.
-
For solution-phase synthesis, quench the reaction by adding a mild base such as pyridine (B92270) or a solution of sodium bicarbonate.
-
-
Analysis: Analyze the crude product by reverse-phase HPLC to confirm the complete removal of the DMT group.
Protocol 2: Mild Detritylation using 80% Acetic Acid
-
Preparation: Dissolve the dried DMT-protected nucleoside in 80% aqueous acetic acid.
-
Incubation: Let the solution stand at room temperature for 15-30 minutes[2].
-
Work-up:
-
Lyophilize the sample to remove the acetic acid. Multiple co-evaporations with water may be necessary to completely remove residual acid.
-
Alternatively, precipitate the oligonucleotide by adding a salt (e.g., sodium acetate) and a suitable organic solvent (e.g., ethanol (B145695) or isopropanol)[2].
-
-
Purification: The detritylated product can be further purified by HPLC or other chromatographic techniques.
Visualizations
Caption: General workflow for the detritylation of this compound.
Caption: Troubleshooting logic for incomplete detritylation.
References
Technical Support Center: 2'-F-dC Oligonucleotide Analysis
Welcome to the technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of oligonucleotides containing 2'-fluoro-deoxycytidine (2'-F-dC). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal peak resolution.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my HPLC peaks for 2'-F-dC containing oligonucleotides broad and poorly resolved?
Poor peak resolution for modified oligonucleotides is a common issue stemming from several factors. The most frequent causes include the formation of secondary structures, inadequate ion-pairing, non-optimal mobile phase conditions (pH and composition), and inappropriate column temperature.[1] Oligonucleotides, especially those with specific sequences, can fold into secondary structures that interfere with consistent interaction with the stationary phase, leading to broad peaks.[2][3] Additionally, the inherent polarity of the oligonucleotide backbone requires specific ion-pairing conditions to achieve good retention and separation on reversed-phase columns.[4][5]
Q2: What is the role of elevated temperature in oligonucleotide HPLC?
Elevated temperature is a critical parameter for improving peak shape and resolution.[6] Increasing the column temperature, typically to 60 °C or even higher (up to 80-90 °C for G-rich sequences), helps to denature secondary structures, ensuring the oligonucleotide behaves as a linear chain.[2][3][7] This denaturation leads to more uniform interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution between closely related species like n-1 impurities.[6][8] Higher temperatures also improve the mass transfer of the oligonucleotides between the mobile and stationary phases.[8]
Q3: How do ion-pairing agents facilitate the separation of 2'-F-dC oligos?
Ion-pair reversed-phase (IP-RP) chromatography is the standard for oligonucleotide analysis.[9] Since oligonucleotides have a negatively charged phosphate (B84403) backbone, they show poor retention on hydrophobic C18 columns.[4] Ion-pairing reagents, which are typically alkylamines like triethylamine (B128534) (TEA), are added to the mobile phase.[10] The positively charged amine forms an ion pair with the negatively charged phosphate groups, effectively neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide, which enhances its retention and allows for separation.[4][11] A weak organic acid, like hexafluoroisopropanol (HFIP), is often used with the amine to act as a counter-ion and pH modifier, optimizing the chromatographic behavior.[4]
Q4: What is a good starting point for developing an HPLC method for a new 2'-F-dC oligonucleotide?
A robust starting point involves an ion-pair reversed-phase method using a modern, chemically stable column.
-
Column: A C18 column with hybrid-silica or polymeric particles that can withstand high pH and temperature.[2][7]
-
Mobile Phase: An ion-pairing system of triethylamine (TEA) and hexafluoroisopropanol (HFIP) is a common choice.[5][7] A typical starting concentration is 15 mM TEA with 100-400 mM HFIP.[5][12]
-
pH: Maintain a mobile phase pH around 8 for good retention and resolution.[9]
-
Gradient: Use a shallow gradient of an organic modifier like acetonitrile (B52724) or methanol.[9]
Section 2: Troubleshooting Guide
Problem: My peaks are broad and show significant tailing.
-
Q: What is the first parameter I should adjust?
-
Q: What if increasing the temperature doesn't solve the problem?
-
A: Optimize your ion-pairing agent concentration. Insufficient ion-pairing can lead to poor retention and peak tailing. If using a TEA/HFIP system, ensure the concentrations are adequate.[13] You may also consider switching to a more hydrophobic ion-pairing agent like hexylamine, which can improve retention and peak shape.[10] Also, check for interactions with silanol (B1196071) groups on the column, especially if using an older silica-based column.[14]
-
Problem: I cannot resolve my target oligonucleotide from its n-1 impurity.
-
Q: How can I improve the resolution of these closely eluting species?
-
A: First, try making the elution gradient shallower. A slower increase in the organic modifier concentration over a longer time can improve the separation of closely eluting compounds.[9] If this is insufficient, optimizing the type and concentration of the ion-pairing agent is the next step. Different alkylamines can alter selectivity.[15][16] Combining multiple ion-pairing agents has also been shown to enhance resolution.[17]
-
-
Q: Can column properties affect n-1 resolution?
-
A: Yes, significantly. Using a column with smaller particle sizes (e.g., sub-2 µm in UPLC systems) increases column efficiency and peak capacity, which is critical for resolving species that differ by only one nucleotide.[3][7][12] Ensure your column is not degraded; a loss of resolution is a common symptom of column deterioration.
-
Problem: I am observing split peaks for my main compound.
-
Q: What could be causing a single oligonucleotide to show up as two or more peaks?
-
A: Split peaks can arise from several sources. One possibility is an issue with the injector, such as a bad rotor seal.[18] Another common cause is the partial separation of diastereomers if your oligonucleotide contains phosphorothioate (B77711) (PS) linkages, which introduce chirality.[19] It can also be caused by a blockage or void in the column.[18][20]
-
-
Q: How can I troubleshoot split peaks?
-
A: First, confirm the issue is not instrumental by injecting a simple small molecule standard. If the standard shows a good peak shape, the problem is likely related to the oligonucleotide itself or the method. If the oligo has PS linkages, adjusting the ion-pairing system may be necessary to either merge or fully resolve the diastereomers.[19] If a column void is suspected, reversing the column and flushing it may help, but replacement is often necessary.[20] Ensure your sample is fully dissolved in the mobile phase before injection, as solvent incompatibility can also cause peak splitting.[21]
-
Section 3: Key Parameter Optimization
Temperature Effects
Elevated temperature is a powerful tool for improving oligonucleotide separations. Its primary role is to denature the sample, leading to better peak shape and resolution.
| Temperature Range (°C) | Primary Effect | Best For... | Considerations |
| 30 - 50 | Minimal denaturation. | Analysis where secondary structure is not a significant issue. | May result in broad peaks for many sequences.[8] |
| 55 - 70 | Effective denaturation of most secondary structures. | General-purpose analysis of single-stranded DNA and RNA oligos.[7][9] | This is the most common operating range. Ensure column is thermally stable.[2][8] |
| 75 - 90 | Strong denaturation. | Resolving highly structured oligos (e.g., G-rich sequences).[2] | Requires columns specifically designed for high-temperature stability (polymeric or hybrid-silica).[8][11] High temperatures reduce mobile phase viscosity, which can lower backpressure.[22] |
Ion-Pairing (IP) Agents
The choice and concentration of the ion-pairing agent and its counter-ion directly influence retention, selectivity, and MS compatibility.
| Ion-Pairing System | Typical Concentration | Key Characteristics |
| Triethylammonium Acetate (TEAA) | 100 mM | Traditional IP agent, provides good resolution. Not ideal for mass spectrometry due to ion suppression.[7] |
| Triethylamine / Hexafluoroisopropanol (TEA/HFIP) | 5-15 mM TEA / 100-400 mM HFIP | Excellent for both UV and MS detection.[4][5][7] The most common system for modern oligo analysis. |
| Hexylamine / Hexafluoroisopropanol (HA/HFIP) | ~15 mM HA / 50-100 mM HFIP | More hydrophobic than TEA, leading to increased retention.[10][15] Allows for lower concentrations, which can improve MS sensitivity.[10] |
| N,N-dimethylbutylamine / HFIP | 2.5-5 mM / 150 mM HFIP | Provides very high sensitivity for LC-MS applications.[16] Retention is influenced by alkyl chain branching.[16] |
Mobile Phase pH
The pH of the mobile phase is a critical parameter that can be adjusted to improve selectivity, especially for separating impurities with different pKa values from the parent oligonucleotide.
-
General Range: A pH between 7 and 8.5 is commonly used for standard IP-RP separations, providing good retention and column stability.[2][9]
-
Impact on Selectivity: The phosphodiester backbone remains negatively charged across this range.[13] However, the charge state of certain nucleobases can be altered by pH, providing a powerful tool for separating specific impurities. For example, acidic conditions can be used to effectively separate deamination impurities from the parent oligo.[23]
-
Considerations: When adjusting pH, always ensure it is within the stable operating range of your column. Traditional silica (B1680970) columns are not stable at high pH, making modern hybrid or polymeric columns a necessity.[8][9]
Section 4: Experimental Protocols
Standard IP-RP-HPLC Method for 2'-F-dC Oligonucleotides
This protocol provides a robust starting point for the analysis of 2'-F-dC containing oligonucleotides. Optimization will likely be required based on the specific sequence and purity requirements.
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in high-purity, LC-MS grade water. Adjust pH to ~7.9 if necessary.
-
Mobile Phase B: Prepare a solution of 15 mM TEA and 400 mM HFIP in 50:50 (v/v) Acetonitrile:Water.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
Post-Run Analysis:
-
Assess peak shape, retention time, and resolution of the main peak from impurities (e.g., n-1).
-
If resolution is poor, consider lengthening the gradient time (e.g., from 20 to 30 minutes) to decrease the slope.
-
If peak shape is poor, consider increasing the column temperature to 65 °C or 70 °C.
-
Section 5: Visual Guides
Caption: A decision-tree workflow for troubleshooting common HPLC peak resolution issues.
Caption: Diagram illustrating the formation of a hydrophobic ion-pair for retention on a C18 column.
References
- 1. chromforum.org [chromforum.org]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. labioscientific.com [labioscientific.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. cms.mz-at.de [cms.mz-at.de]
- 13. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tajhizshimi.com [tajhizshimi.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pH effects on the separation of oligonucleotides by ion-pair reserved phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of 2'-Fluoro Modified Oligonucleotides
Welcome to the technical support center for troubleshooting the mass spectrometry of 2'-fluoro (2'-F) modified oligonucleotide sequences. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS analysis of these chemically modified nucleic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Poor Signal Intensity or No Signal
Q: I am not seeing any signal, or the signal for my 2'-F modified oligonucleotide is very weak. What are the common causes?
A: This is a frequent issue that can stem from several factors, ranging from sample preparation to instrument settings. Follow this checklist to diagnose the problem:
-
Sample Purity and Concentration:
-
Inadequate Desalting: Residual salts (e.g., Na+, K+) from synthesis or buffers are a primary cause of signal suppression in mass spectrometry.[1] These salts form adducts with the oligonucleotide, which distributes the ion signal across multiple species and can significantly lower the intensity of the desired molecular ion peak.[2] Ensure your desalting procedure is thorough.
-
Low Concentration: Verify the concentration of your oligonucleotide solution. If it's too dilute, the amount of analyte reaching the detector may be below the instrument's limit of detection.
-
-
Ion-Pairing Reagent (IPR) Optimization:
-
Suboptimal IPR Choice: The choice of IPR is critical for good chromatographic separation and efficient ionization. While triethylamine/hexafluoroisopropanol (TEA/HFIP) is common, it may not be optimal for every sequence.[3] Consider screening alternative amines.
-
Incorrect IPR Concentration: Both the type of amine and the concentration of the acidic counterion play a significant role.[4] Too high a concentration can lead to ion suppression, while too low a concentration may result in poor chromatography.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Oligonucleotides are typically analyzed in negative ion mode due to their anionic phosphate (B84403) backbone. However, depending on the instrument and mobile phase, positive mode can sometimes offer better sensitivity. It is recommended to assess the most sensitive ionization mode on your specific mass spectrometer.[5]
-
Source Parameters: Ensure that source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for oligonucleotides. These settings can often be found in instrument manufacturer application notes or established literature protocols.
-
2. Complex Spectra with Multiple Adducts
Q: My mass spectrum is very complex, showing multiple peaks for my main product. How can I simplify it and identify the correct mass?
A: The presence of multiple peaks for a single oligonucleotide is almost always due to the formation of adducts, primarily with alkali metals like sodium (+22 Da) and potassium (+38 Da).
-
Aggressive Desalting: This is the most critical step to reduce adduct formation. Trace alkali metal salts in mobile phases and reagents are often the main source.[2]
-
Offline Desalting: Use methods like ethanol (B145695) precipitation with ammonium (B1175870) acetate (B1210297), size-exclusion spin columns, or solid-phase extraction (SPE).[6][7]
-
LC System Conditioning: Implement a low pH reconditioning step (e.g., with 0.1% formic acid) in your LC method to displace metal salts that accumulate in the fluidic path over time. This can significantly improve spectral quality.[2]
-
-
High-Purity Reagents: Use LC-MS grade solvents, additives, and water to prepare your mobile phases. Avoid glassware that may have been washed with strong detergents, as these can be a source of sodium contamination.
-
Data Analysis: Use deconvolution software to help interpret the complex spectrum. These algorithms can identify the charge state envelope and calculate the neutral mass of the parent oligonucleotide, collapsing the adduct peaks into a single mass.
3. Difficulty with Fragmentation and Sequence Confirmation (MS/MS)
Q: I am trying to perform MS/MS for sequence confirmation, but I am not getting good fragmentation for my 2'-F modified sequence. Why is this happening?
A: The 2'-fluoro modification is known to significantly stabilize the N-glycosidic and phosphodiester bonds, making the oligonucleotide more resistant to fragmentation compared to unmodified DNA or RNA.[6][8][9]
-
Increased Collision Energy: You will likely need to use higher collision-induced dissociation (CID) energy to induce fragmentation compared to non-modified oligonucleotides.
-
Limited Sequence Coverage: Backbone cleavage is often inhibited at the 3'-side of the 2'-F modified nucleotide.[10][11] If your sequence is fully modified, you may only observe limited fragmentation, primarily through the loss of the nucleobase (a-Base/w-fragments).[10][11] For partially modified (mix-mer) sequences, fragmentation will preferentially occur at the unmodified (e.g., 2'-H) positions.[10][11]
-
Alternative Fragmentation Techniques: If available, consider alternative fragmentation methods that are not as dependent on the 2'-hydroxyl group chemistry, such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD).
The diagram below illustrates how the 2'-F modification inhibits the typical fragmentation pathway.
4. Poor Chromatographic Peak Shape or Resolution
Q: My oligonucleotide peak is broad, tailing, or not well-resolved from impurities. How can I improve my chromatography?
A: Poor peak shape is often related to secondary interactions with the column or suboptimal mobile phase conditions.
-
Optimize Ion-Pairing Reagent: The hydrophobicity and concentration of the amine in your mobile phase directly impact retention and peak shape.
-
Hydrophobicity: More hydrophobic amines (e.g., dibutylamine, N,N-dimethylbutylamine) can improve retention and resolution, especially for longer oligonucleotides.[3]
-
Concentration: A 2-fold increase in IPR concentration can sometimes negatively impact the limit of quantification (LOQ).[4] It is crucial to find the optimal balance.
-
-
Adjust Mobile Phase Composition:
-
HFIP Concentration: Ensure the concentration of HFIP is sufficient (often in the 50-400 mM range) to buffer the amine and aid in desolvation.
-
Organic Modifier: Use a high-quality organic solvent like acetonitrile (B52724) or methanol. The gradient slope should be optimized to ensure proper separation of your target oligonucleotide from impurities like n-1 or n+1 species.[12][13]
-
-
Column Choice and Temperature:
-
Stationary Phase: C18 columns are standard for ion-pair reversed-phase (IP-RP) chromatography of oligonucleotides.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and reduce analysis time, but be mindful of the stability of your analyte.
-
Data & Protocols
Table 1: Comparison of Common Ion-Pairing Reagents for Oligonucleotide Analysis
This table summarizes the characteristics of different amine additives used with HFIP in IP-RP LC-MS. The optimal choice is often dependent on the specific oligonucleotide's length and sequence.
| Ion-Pairing Reagent | Typical Concentration | Key Characteristics | Best For |
| Triethylamine (TEA) | 15 mM | Most common, good general-purpose IPR.[3] | General screening, shorter oligonucleotides. |
| Hexylamine (HA) | 15 mM | Provides good mass spectrometric performance.[3] | A good balance of separation and MS signal. |
| N,N-Dimethylbutylamine (DMBA) | 2.5 - 5 mM | Can provide the greatest MS sensitivity at lower concentrations.[4] | High-sensitivity applications, medium-length oligos.[3] |
| Dibutylamine (DBA) | 15 mM | Offers excellent separation for larger oligonucleotides.[3] | Longer sequences (>25-mer). |
Experimental Protocol: Standard Desalting by Ethanol Precipitation
This protocol is effective for removing excess salts prior to MS analysis.
-
Sample Preparation: To your oligonucleotide sample (in solution), add ammonium acetate to a final concentration of 1-5 M.
-
Precipitation: Add 3 volumes of cold absolute ethanol or isopropanol.
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C to pellet the oligonucleotide.
-
Washing: Carefully decant the supernatant. Wash the pellet with 200 µL of cold 70% ethanol to remove residual salt.
-
Repeat Centrifugation: Centrifuge again for 5-10 minutes.
-
Drying: Decant the supernatant and dry the pellet using a vacuum concentrator (e.g., SpeedVac). Do not over-dry.
-
Reconstitution: Reconstitute the desalted oligonucleotide pellet in an appropriate volume of LC-MS grade water.
Workflow & Logic Diagrams
The following diagram outlines a systematic approach to troubleshooting common issues in the MS analysis of 2'-F modified oligonucleotides.
References
- 1. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sample Preparation for Mass Spectrometry-based Identification of RNA-binding Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation of oligonucleotide anions fully modified at the 2'-position of the ribose: 2'-F/-H and 2'-F/-H/-OMe mix-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. idtdna.com [idtdna.com]
- 13. web.colby.edu [web.colby.edu]
Optimizing activator concentration for 2'-F-dC incorporation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the incorporation of 2'-Fluoro-2'-deoxycytidine (2'-F-dC) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended activator for incorporating 2'-F-dC phosphoramidite (B1245037)?
For sterically hindered phosphoramidites like 2'-F-dC and other 2'-Fluoro monomers, 4,5-dicyanoimidazole (B129182) (DCI) is a highly recommended activator.[1][2] Its effectiveness is attributed to its high nucleophilicity, which promotes efficient coupling.[3] While traditional activators like 1H-Tetrazole are widely used for standard DNA synthesis, their performance with modified monomers can be suboptimal.[1][4] More acidic activators like 5-ethylthio-1H-tetrazole (ETT) are also used, particularly for RNA synthesis, but DCI is often preferred for its balance of high reactivity and lower acidity, which can reduce side reactions.[2][4][5]
Q2: What is the optimal concentration of DCI for 2'-F-dC incorporation?
The optimal concentration of DCI depends on the scale of the synthesis. For routine, small-scale syntheses (< 15 µmole), a concentration of 0.25 M in anhydrous acetonitrile (B52724) is recommended as the optimal concentration.[1][2] For larger-scale syntheses, higher concentrations may be necessary to drive the reaction to completion, with concentrations up to 1.0 M being used successfully.[1][2]
Q3: How does the coupling time for 2'-F-dC differ from standard DNA monomers?
Due to the steric hindrance from the 2'-fluoro group, 2'-F-dC phosphoramidites require a longer coupling time than standard A, C, G, or T monomers. While a typical coupling time for standard bases is around 30 seconds, a significantly longer time of 5 to 10 minutes is recommended for modified bases like 2'-F-dC to ensure high coupling efficiency.[6]
Q4: Can I use 1H-Tetrazole as an activator for 2'-F-dC?
While 1H-Tetrazole is the standard activator for DNA synthesis, it is not ideal for sterically demanding monomers like 2'-F-dC.[1][4] Its limited solubility and lower reactivity can lead to significantly reduced coupling efficiency and low yields of the full-length product.[1] In a study comparing activators for a 34-mer containing 2'-fluoropyrimidines, synthesis with 0.45 M tetrazole resulted in no detectable full-length product.[1][2]
Q5: What are the primary causes of low coupling efficiency when incorporating 2'-F-dC?
Low coupling efficiency with 2'-F-dC is most often traced back to three key areas:
-
Moisture Contamination: Water in the system, particularly in the acetonitrile (ACN), is a major inhibitor of the coupling reaction.[4][5] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[5]
-
Sub-optimal Activator Performance: Using an inappropriate activator (like 1H-Tetrazole), an incorrect activator concentration, or degraded activator solution can lead to poor results.[4]
-
Inadequate Coupling Time: Using the standard 30-second coupling time suitable for DNA monomers will be insufficient for the sterically hindered 2'-F-dC, resulting in incomplete reactions.
Troubleshooting Guide: Low Yield & Purity Issues
This guide addresses common problems encountered during the incorporation of 2'-F-dC.
Problem: Very low or no full-length product.
| Potential Cause | Recommended Action |
| Inappropriate Activator | Switch to a more effective activator for sterically hindered monomers. 4,5-dicyanoimidazole (DCI) is the recommended choice.[1][2] Avoid using standard 1H-Tetrazole.[4] |
| Insufficient Activator Concentration | For small-scale synthesis, ensure your DCI concentration is at least 0.25 M.[2] For larger scales, a higher concentration may be required.[1] |
| Inadequate Coupling Time | Increase the coupling time for the 2'-F-dC monomer to a minimum of 5 minutes.[6] Standard coupling times are insufficient. |
| Moisture in Reagents | Use fresh, anhydrous acetonitrile (ideally <15 ppm water content) for all reagents.[4] Ensure phosphoramidite and activator solutions are dry and prepared under an inert atmosphere.[5] Use in-line drying filters for gas lines.[5] |
| Degraded Phosphoramidite | Use fresh 2'-F-dC phosphoramidite. Ensure it has been stored correctly in a desiccated, cold environment. |
Problem: Presence of n-1 species (deletion mutants) at the 2'-F-dC incorporation site.
| Potential Cause | Recommended Action |
| Low Coupling Efficiency | This is the primary cause. Follow all recommendations for "Very low or no full-length product" to maximize the coupling step's efficiency. |
| Inefficient Capping | While not a direct cause of low coupling, inefficient capping of unreacted 5'-hydroxyl groups allows them to react in subsequent cycles, leading to n-1 products that are difficult to separate.[4] Verify the freshness and concentration of your capping reagents (Cap A and Cap B). |
Problem: Presence of n+1 species or other unexpected peaks.
| Potential Cause | Recommended Action |
| Activator Acidity | Highly acidic activators can cause a small amount of detritylation of the phosphoramidite monomer in solution, leading to the formation and incorporation of dimers (e.g., GG dimers).[5] |
| Action | Use a less acidic but highly nucleophilic activator like DCI (pKa 5.2) instead of more acidic options like ETT (pKa 4.3) or BTT (pKa 4.1).[2][5] |
Data Presentation
Table 1: Activator Performance in 2'-Fluoro Oligonucleotide Synthesis
This table summarizes the final yield of a 34-mer oligoribonucleotide containing 2'-fluoropyrimidine residues synthesized on a 1 µmole scale using a low monomer excess (2 equivalents).
| Activator | Activator Concentration | Final Yield of Full-Length Product |
| 1H-Tetrazole | 0.45 M | 0%[1][2] |
| 1H-Tetrazole + NMI | 0.45 M + 0.1 M | 13%[1][2] |
| 4,5-Dicyanoimidazole (DCI) | 1.0 M | 54% [1][2] |
Table 2: Recommended Activator Concentrations
| Synthesis Scale | Recommended Activator | Recommended Concentration |
| Small Scale (< 15 µmole) | 4,5-Dicyanoimidazole (DCI) | 0.25 M[1][2] |
| Large Scale (> 15 µmole) | 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M[1][2] |
| RNA Synthesis | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.5 M[6] |
Experimental Protocols
Protocol: Optimization of 2'-F-dC Incorporation using DCI
This protocol outlines a method for incorporating a 2'-F-dC phosphoramidite into an oligonucleotide sequence on a standard automated synthesizer.
1. Reagent Preparation:
-
2'-F-dC Phosphoramidite: Dissolve the 2'-F-dC(Ac)-CE Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[7] Ensure this is done under an inert atmosphere (e.g., argon) to prevent moisture contamination.[5]
-
Activator Solution: Prepare a 0.25 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.[2] Ensure the DCI is fully dissolved.
-
Standard Reagents: Ensure all other synthesis reagents (deblock, capping, oxidation solutions, and anhydrous acetonitrile) are fresh and of high quality.
2. Synthesizer Setup:
-
Install the prepared 2'-F-dC phosphoramidite and DCI activator solutions on the synthesizer.
-
Program the synthesis cycle specifically for the 2'-F-dC incorporation step.
3. Modified Synthesis Cycle for 2'-F-dC:
-
Deblocking: Standard detritylation step to remove the 5'-DMT group.
-
Coupling:
-
Deliver the 0.25 M DCI activator and the 0.1 M 2'-F-dC phosphoramidite solution to the synthesis column.
-
Set the coupling wait time to 5 minutes .[6]
-
-
Capping: Standard capping step to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation step to convert the phosphite (B83602) triester to a stable phosphate (B84403) triester.
4. Cleavage and Deprotection:
-
Upon completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect the bases.
-
For oligos containing 2'-F-dC, use Ammonium Hydroxide/Methylamine (AMA) for 2 hours at room temperature .[7] Do not heat the mixture, as this can degrade the 2'-fluoro modification.
-
Ensure that phosphoramidites for all other bases in the sequence are compatible with this "fast" deprotection scheme.[7]
5. Analysis:
-
Analyze the crude product using HPLC and/or Mass Spectrometry to determine the coupling efficiency and purity of the final oligonucleotide.
-
If n-1 peaks are significant, consider increasing the coupling time to 7-10 minutes in a subsequent synthesis.
Visualizations
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Caption: Troubleshooting workflow for low-yield 2'-F-dC incorporation.
Caption: Mechanism of phosphoramidite activation and coupling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Validation & Comparative
A Comparative Analysis of 2'-F-dC and 2'-O-methyl cytidine Stability for Therapeutic Oligonucleotide Development
For researchers, scientists, and drug development professionals, the stability of modified nucleosides is a critical determinant of the efficacy and viability of oligonucleotide-based therapeutics. This guide provides an objective comparison of the stability of two commonly employed cytidine (B196190) analogs: 2'-Deoxy-2'-fluorocytidine (2'-F-dC) and 2'-O-methyl cytidine. The following sections detail their relative enzymatic and chemical stabilities, supported by experimental data and protocols.
The strategic incorporation of modifications at the 2' position of the ribose sugar is a key strategy to enhance the drug-like properties of oligonucleotides. Both the 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) modifications significantly increase resistance to nuclease degradation and improve thermal stability compared to unmodified RNA. While both modifications are effective, they confer distinct stability profiles that can be leveraged for specific therapeutic applications.
Executive Summary of Stability Comparison
The primary advantage of both 2'-F and 2'-O-Me modifications is the enhanced resistance to enzymatic degradation, a crucial factor for in vivo applications. Generally, the 2'-O-methyl modification is recognized for providing exceptional nuclease resistance, often resulting in oligonucleotides with very long half-lives in biological media. The 2'-fluoro modification also offers substantial protection against nucleases and demonstrates high chemical stability across a range of pH conditions.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of oligonucleotides containing 2'-F-dC and 2'-O-methyl cytidine. It is important to note that most stability data is generated in the context of oligonucleotides rather than as individual nucleosides, as this is the primary application of these modifications.
| Stability Parameter | 2'-Fluoro (in Oligonucleotides) | 2'-O-Methyl (in Oligonucleotides) | Reference |
| Serum Stability (Half-life) | Roughly as stable as DNA; half-life can range from hours to over a day depending on the extent and pattern of modification. For example, 2'-fluoro pyrimidine-modified RNA was stable for at least 2 hours in 20% fetal bovine serum, where unmodified RNA was rapidly degraded. | Considered highly stable. Fully 2'-O-methylated oligonucleotides demonstrate little to no degradation in human serum even after prolonged incubation, with half-lives extending for many hours to days. | [1][2] |
| Nuclease Resistance | Offers significant resistance to both endo- and exonucleases. The 2'-fluoro group makes the phosphodiester linkage less susceptible to enzymatic cleavage. | Provides robust protection against a wide range of nucleases. The steric hindrance from the methyl group at the 2' position effectively blocks nuclease access. | [3][4] |
| Chemical Stability (pH) | Highly stable under acidic conditions. For a related compound, 2'F-ANA, virtually no cleavage was observed after 2 days in simulated gastric fluid (pH ~1.2). It is also stable under basic conditions, with a half-life of approximately 20 hours in 1 M NaOH at 65°C. | Generally stable within a pH range of 5 to 9. Data on extreme pH stability for the single nucleoside is less available in a comparative context. | [5][6] |
| Thermal Stability (Tm of Duplexes) | Increases the melting temperature (Tm) of DNA-DNA duplexes by approximately 1.3°C per modification. | Enhances the thermal stability of RNA duplexes. | [7] |
Detailed Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed protocols for key stability assays are provided below.
Serum Stability Assay
Objective: To determine the half-life of an oligonucleotide containing either 2'-F-dC or 2'-O-methyl cytidine in the presence of serum nucleases.
Protocol:
-
Oligonucleotide Preparation: Synthesize and purify the oligonucleotides to be tested. It is recommended to use fluorescently labeled oligonucleotides (e.g., with a 5'-FAM label) for ease of detection.
-
Incubation: Incubate the oligonucleotide (final concentration, e.g., 1 µM) in a solution containing 50% to 90% human or fetal bovine serum at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Reaction Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a chaotropic agent like urea) and immediately freezing the samples at -80°C.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
PAGE: Visualize the fluorescently labeled oligonucleotide bands under a gel imager. Quantify the intensity of the full-length oligonucleotide band at each time point.
-
HPLC: Use an appropriate column (e.g., C18 for reversed-phase ion-pairing HPLC or an anion-exchange column) to separate the full-length oligonucleotide from its degradation products. Integrate the peak area corresponding to the intact oligonucleotide.
-
-
Data Analysis: Plot the percentage of intact oligonucleotide against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
Nuclease Degradation Assay (using Snake Venom Phosphodiesterase)
Objective: To assess the resistance of modified nucleosides within an oligonucleotide to a specific exonuclease.
Protocol:
-
Substrate Preparation: Prepare the modified oligonucleotides to be tested. 5'-end labeling with ³²P or a fluorescent dye is recommended for sensitive detection.
-
Enzyme Reaction: Set up the digestion reaction in a buffer optimal for snake venom phosphodiesterase (SVPD) (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂).
-
Incubation: Add the oligonucleotide substrate (e.g., 1 µM) and SVPD (e.g., 0.1 units/mL) to the reaction buffer. Incubate at 37°C.
-
Time Points: Collect aliquots at different time intervals (e.g., 0, 10 min, 30 min, 1h, 4h).
-
Quenching: Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).
-
Analysis: Separate the digestion products by denaturing PAGE.
-
Visualization and Quantification: Visualize the bands by autoradiography (for ³²P) or fluorescence imaging. Quantify the amount of undigested oligonucleotide at each time point to determine the rate of degradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the structural differences between 2'-F-dC and 2'-O-methyl cytidine and a typical workflow for a stability assay.
Figure 1. General workflow for assessing the stability of modified oligonucleotides.
References
- 1. caymanchem.com [caymanchem.com]
- 2. carbonyldb.missouri.edu [carbonyldb.missouri.edu]
- 3. Pharmacokinetics of the antiviral agent beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-O-Methylcytidine | 2140-72-9 [chemicalbook.com]
- 5. pH stability of oligonucleotides [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fluoro-deoxycytidine (2'-F-dC) Modification Enhances Thermal Stability of Nucleic Acid Duplexes
For researchers engaged in the development of oligonucleotide therapeutics and diagnostics, the thermal stability of nucleic acid duplexes is a critical parameter. Modifications to the sugar moiety of nucleotides can significantly influence this stability. This guide provides a comparative analysis of the thermal melting (Tm) of duplexes containing 2'-Fluoro-deoxycytidine (2'-F-dC) modifications, supported by experimental data and detailed protocols.
The incorporation of 2'-fluoro modifications into oligonucleotides has been shown to consistently increase the thermal stability of both DNA/RNA and RNA/RNA duplexes. This enhancement is attributed to the fluorine atom's high electronegativity, which favors an RNA-like C3'-endo sugar pucker. This conformation pre-organizes the oligonucleotide strand for duplex formation, leading to a more stable structure.
Comparative Thermal Melting (Tm) Data
The following table summarizes the thermal melting temperatures of various nucleic acid duplexes, highlighting the impact of 2'-F modifications compared to unmodified duplexes and other common modifications.
| Duplex Type | Modification | Sequence Context | Tm (°C) | ΔTm per modification (°C) | Reference |
| RNA/DNA | Unmodified | Mixed | 58 | N/A | [1] |
| RNA/DNA | 2'-F-dC/dU | Mixed | 75 | +17 (total) | [1] |
| DNA/DNA | Unmodified | Mixed (12-mer) | Varies | N/A | [2] |
| DNA/DNA | Single 2'-F-RNA | Mixed (12-mer) | +1.2 | +1.2 | [2] |
| DNA/RNA | Unmodified | Antisense | Varies | N/A | [2] |
| DNA/RNA | RNA | Antisense | +1.0 | +1.0 | [2] |
| DNA/RNA | 2'-O-Me-RNA | Antisense | +1.3 | +1.3 | [2][3] |
| DNA/RNA | 2'-F-RNA | Antisense | +1.8 - +2.0 | +1.8 - +2.0 | [2] |
| RNA/RNA | Unmodified | 3WJ motif | Varies | N/A | [4] |
| RNA/RNA | RNA/2'-F RNA | 3WJ motif | Higher than RNA/RNA | Varies | [4] |
| RNA/RNA | 2'-F RNA/2'-F RNA | 3WJ motif | Higher than RNA/2'-F RNA | Varies | [4] |
| RNA/RNA | 2'-F RNA/LNA | 3WJ motif | Higher than 2'-F RNA/2'-F RNA | Varies | [4] |
Note: The exact Tm and ΔTm can vary depending on the sequence, length of the oligonucleotide, salt concentration, and buffer conditions.
Experimental Protocol: Thermal Melting Analysis
A standard thermal melting experiment is conducted using a UV-Vis spectrophotometer equipped with a temperature controller.
1. Sample Preparation:
-
Oligonucleotides are synthesized and purified.
-
Complementary strands are mixed in equimolar amounts in a buffer solution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, with a pH of 7.0.[5]
-
The final concentration of the duplex is typically in the micromolar range (e.g., 2 µM).[5]
2. Annealing:
-
To ensure proper duplex formation, the sample is first heated to a temperature well above the expected Tm (e.g., 85-95°C) for 5-10 minutes to dissociate any pre-existing structures.[5]
-
The sample is then slowly cooled to a starting temperature below the expected Tm (e.g., 15-25°C) at a controlled rate (e.g., 1°C/min).[5]
3. Melting Curve Acquisition:
-
The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/min).[6]
-
The temperature range should span from below to above the melting transition.
4. Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
Mathematically, the Tm is the peak of the first derivative of the melting curve (dA/dT vs. Temperature).
Experimental Workflow
The following diagram illustrates the typical workflow for a thermal melting analysis experiment.
Caption: Workflow for determining the thermal melting temperature (Tm) of nucleic acid duplexes.
Logical Relationship of Stability
The relative thermal stability of duplexes containing 2'-F modifications compared to other common nucleic acid types generally follows the order depicted below. This increased stability makes 2'-F modified oligonucleotides attractive candidates for applications requiring high affinity and specificity.
Caption: General trend of increasing thermal stability for various nucleic acid duplexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
2'-Fluoro Oligonucleotides Demonstrate Superior Nuclease Resistance for Enhanced Therapeutic Potential
For researchers, scientists, and drug development professionals, the stability of oligonucleotide-based therapeutics in biological environments is a critical determinant of their efficacy. A key challenge is the rapid degradation of unmodified oligonucleotides by nucleases. This guide provides a comparative analysis of the nuclease resistance of 2'-fluoro (2'-F) modified oligonucleotides against other common modifications and unmodified counterparts, supported by experimental data and detailed protocols.
The incorporation of a fluorine atom at the 2' position of the ribose sugar in oligonucleotides has been shown to significantly enhance their resistance to nuclease-mediated degradation. This modification is a cornerstone in the development of robust aptamers, siRNAs, and antisense oligonucleotides with improved pharmacokinetic profiles.
Comparative Nuclease Resistance: A Data-Driven Overview
Experimental studies consistently demonstrate the superior stability of 2'-fluoro modified oligonucleotides in nuclease-rich environments, such as serum. The following tables summarize key quantitative data from published research, highlighting the performance of 2'-F modifications compared to unmodified oligonucleotides and other common chemical modifications.
| Oligonucleotide Type | Modification | Half-life in Serum/Plasma | Fold Increase in Stability (vs. Unmodified) | Source |
| siRNA | Unmodified | < 4 hours | 1x | [1] |
| siRNA | 2'-Fluoro (at all pyrimidines) | > 24 hours | > 6x | [1] |
| Aptamer (anti-thrombin DNA) | Unmodified | ~108 seconds (in vivo) | 1x | [2] |
| Aptamer (Macugen, anti-VEGF) | 2'-Fluoro | up to 18 hours (in human plasma) | > 600x | [2] |
| Aptamer (anti-IFN-γ) | Unmodified | 20 seconds | 1x | [3] |
| Aptamer (anti-IFN-γ) | 2'-Fluoro | 6 hours | 1080x | [3] |
| Aptamer (anti-IFN-γ) | 2'-Amino | 80 hours | 14400x | [3] |
| Aptamer (anti-IFN-γ) | Mixed 2'-F/NH2 | 48 hours | 8640x | [3] |
| Modification | Nuclease Resistance Enhancement | Impact on Duplex Stability (Tm) | Notes |
| 2'-Fluoro (2'-F) | High | Increases Tm by ~2°C per modification[4] | Favors an A-form helix, enhancing binding affinity to RNA targets.[4][5] |
| Phosphorothioate (B77711) (PS) | High | Decreases Tm by 0.5-1.5°C per linkage | Can introduce toxicity at high concentrations. Often used in combination with 2' modifications.[6][7] |
| 2'-O-Methyl (2'-OMe) | Moderate to High | Increases Tm by ~1.5°C per modification[4] | A naturally occurring modification.[6] |
| Locked Nucleic Acid (LNA) | Very High | Significantly increases Tm | Can sometimes have off-target effects due to high affinity.[8] |
| Unmodified RNA/DNA | Low | Baseline | Rapidly degraded by nucleases.[1][2] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the nuclease resistance of 2'-fluoro modified oligonucleotides.
Caption: Workflow for a typical nuclease resistance assay.
Experimental Protocol: Serum Stability Assay
This protocol provides a detailed method for comparing the stability of 2'-fluoro modified oligonucleotides to their unmodified counterparts in the presence of serum.
1. Materials and Reagents:
-
Oligonucleotides: 5'-labeled (e.g., with a fluorescent dye) 2'-fluoro modified oligonucleotide and an unmodified control of the same sequence.
-
Serum: Fetal Bovine Serum (FBS) or human serum.
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Nuclease-free water.
-
Stop Solution: 2X formamide (B127407) loading buffer containing 20 mM EDTA.
-
Gel: 15-20% denaturing polyacrylamide gel (with 7-8 M urea).
-
Running Buffer: 1X TBE (Tris-Borate-EDTA).
-
Proteinase K.
2. Procedure:
-
Oligonucleotide Preparation: Resuspend the labeled oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup:
-
Prepare a 10% serum solution by diluting the serum in PBS.
-
In separate microcentrifuge tubes, add 2 µL of the 20 µM stock solution of each oligonucleotide (2'-F modified and unmodified).
-
Add 18 µL of the 10% serum solution to each tube to initiate the degradation reaction. The final oligonucleotide concentration will be 2 µM.
-
For a time zero (T=0) control, add 2 µL of the oligonucleotide stock to 18 µL of PBS (without serum) and immediately add the stop solution.
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take a 5 µL aliquot from each reaction tube and immediately mix it with 5 µL of the stop solution to quench the nuclease activity. Store the quenched samples on ice or at -20°C until analysis.
-
Proteinase K Treatment (Optional but Recommended): Before loading the gel, incubate the collected samples with Proteinase K (1 mg/mL final concentration) for 20 minutes at 37°C to digest proteins that may interfere with gel migration.[9]
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes, then snap-cool on ice.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel according to standard procedures until the desired separation is achieved.
-
-
Imaging and Analysis:
-
Visualize the gel using an appropriate imaging system (e.g., a fluorescence gel scanner).
-
Quantify the intensity of the band corresponding to the full-length, intact oligonucleotide for each time point using densitometry software.
-
-
Data Interpretation:
-
Normalize the band intensity at each time point to the intensity at T=0.
-
Plot the percentage of intact oligonucleotide versus time.
-
Calculate the half-life (t₁/₂) of each oligonucleotide, which is the time required for 50% of the initial amount to be degraded.
-
Conclusion
The strategic incorporation of 2'-fluoro modifications into oligonucleotides is a highly effective method for enhancing their resistance to nuclease degradation.[2][10] This increased stability translates to a longer half-life in biological fluids, a critical attribute for the development of effective oligonucleotide-based therapeutics.[1][11] While other modifications also confer nuclease resistance, 2'-F provides a favorable balance of stability, high binding affinity, and good tolerance by cellular machinery involved in mechanisms like RNA interference.[11] The experimental protocol provided herein offers a robust framework for researchers to assess and validate the stability of their custom-designed 2'-fluoro modified oligonucleotides.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 5. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. synoligo.com [synoligo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. csb.vanderbilt.edu [csb.vanderbilt.edu]
A Head-to-Head Battle for Stability: 2'-Fluoro vs. LNA Modified Oligonucleotides in Drug Development
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, the choice of chemical modification is paramount. It dictates the binding affinity, nuclease resistance, and ultimately, the in vivo efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides an objective comparison of two prominent modifications: 2'-Fluoro (2'-F) and Locked Nucleic Acid (LNA), supported by experimental data to inform your selection process.
At the heart of oligonucleotide-based therapies lies the principle of Watson-Crick base pairing. The stability of the duplex formed between the therapeutic oligonucleotide and its target mRNA is a critical determinant of its potency. Both 2'-F and LNA modifications are designed to enhance this binding affinity, primarily by pre-organizing the sugar moiety of the nucleotide into an A-form helix, which is energetically favorable for binding to RNA.
Executive Summary: LNA Takes the Lead in Binding Affinity
Experimental evidence consistently demonstrates that Locked Nucleic Acid (LNA) modifications provide a significantly greater increase in thermal stability and binding affinity compared to 2'-Fluoro (2'-F) modifications. While both enhance duplex stability relative to unmodified oligonucleotides, the conformational rigidity imposed by the methylene (B1212753) bridge in LNA results in a more pronounced stabilizing effect.
Quantitative Comparison of Binding Affinity
The most common metric for assessing the binding affinity of modified oligonucleotides is the change in melting temperature (ΔTm) of the oligonucleotide-target duplex per modification. A higher Tm indicates a more stable duplex.
| Modification | Typical Increase in Melting Temperature (Tm) per Modification (°C) | Change in Gibbs Free Energy (ΔΔG°37) per Modification (kcal/mol) |
| 2'-Fluoro (2'-F) | +1 to +2[1] | Data not readily available in a direct comparative study |
| Locked Nucleic Acid (LNA) | +2 to +8[2] | Approximately -1.1 to -2.0[3] |
Table 1: Comparison of the effect of 2'-F and LNA modifications on the thermal stability and binding free energy of oligonucleotide duplexes.
It is important to note that the exact increase in Tm and the change in Gibbs free energy can vary depending on the sequence context, the number of modifications, and the specific experimental conditions. However, the general trend of LNA providing a superior stabilizing effect is well-established.[4]
Understanding the Mechanisms: A Structural Perspective
The enhanced binding affinity of both 2'-F and LNA modified oligonucleotides stems from their influence on the sugar pucker conformation. Both modifications favor the C3'-endo conformation, which is characteristic of A-form RNA helices.[1] This pre-organization reduces the entropic penalty of binding, as the sugar is already in a conformation conducive to duplex formation.
LNA's superior performance is attributed to the covalent methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locks" the sugar in the C3'-endo conformation, providing a greater degree of pre-organization compared to the 2'-F modification.
Experimental Protocols: Measuring Binding Affinity
The quantitative data presented in this guide is typically generated using the following key experimental techniques:
UV Thermal Denaturation (Melting Temperature, Tm)
This is the most common method for determining the thermal stability of oligonucleotide duplexes.
Principle: The absorbance of UV light by nucleic acids increases as the duplex denatures into single strands (hyperchromic effect). The melting temperature (Tm) is the temperature at which 50% of the duplexes are dissociated.
Typical Protocol:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Oligonucleotide concentrations are typically in the low micromolar range.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute).
-
Data Analysis: The Tm is determined from the midpoint of the resulting melting curve.
Workflow for determining melting temperature (Tm).
Isothermal Titration Calorimetry (ITC)
ITC provides a more comprehensive thermodynamic profile of the binding interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (e.g., the modified oligonucleotide) to a macromolecule (e.g., the target RNA).
Typical Protocol:
-
Sample Preparation: Prepare the modified oligonucleotide and its target in identical, degassed buffer solutions. The concentration of the macromolecule in the sample cell is typically 10-100 times the expected dissociation constant (Kd), while the ligand concentration in the syringe is 10-20 times that of the macromolecule.
-
Instrumentation: Use an isothermal titration calorimeter.
-
Titration: Inject small aliquots of the ligand into the sample cell containing the macromolecule at a constant temperature.
-
Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to macromolecule. Fitting this data to a binding model yields the thermodynamic parameters.
Impact on Therapeutic Applications: ASO and siRNA Mechanisms
The choice between 2'-F and LNA modifications can significantly impact the performance of oligonucleotide therapeutics.
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded oligonucleotides that bind to a target mRNA and modulate its function, often by recruiting RNase H to degrade the mRNA.
Mechanism of action for RNase H-dependent ASOs.
A higher binding affinity, as provided by LNA, can lead to more potent ASOs. However, excessive affinity can sometimes lead to off-target effects. The more moderate affinity increase of 2'-F can be advantageous in certain contexts, balancing potency with specificity.
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway.
References
A Comparative In Vivo Analysis of 2'-Fluoro and 2'-O-Methoxyethyl Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vivo Comparison of 2'-F and 2'-MOE Antisense Oligonucleotides
The landscape of nucleic acid therapeutics is continually evolving, with chemical modifications to antisense oligonucleotides (ASOs) playing a pivotal role in enhancing their efficacy, stability, and safety profiles. Among the second-generation modifications, 2'-Fluoro (2'-F) and 2'-O-Methoxyethyl (2'-MOE) have been extensively utilized to improve the in vivo performance of ASOs. This guide provides an objective comparison of these two critical modifications, supported by experimental data, to aid researchers in the selection and design of ASO-based therapeutics.
Mechanism of Action: RNase H-Mediated Degradation
Both 2'-F and 2'-MOE modified ASOs are typically designed as "gapmers." These chimeric oligonucleotides feature a central "gap" of unmodified DNA nucleotides, which is flanked by "wings" of modified nucleotides. This design is crucial for their primary mechanism of action: the recruitment of RNase H to degrade the target messenger RNA (mRNA). The modified wings provide increased binding affinity to the target RNA and protect the ASO from nuclease degradation, thereby enhancing its stability and duration of action in vivo.[1][2]
Caption: RNase H-dependent mechanism of gapmer ASOs.
In Vivo Performance: A Head-to-Head Comparison
Experimental data from in vivo studies, primarily in mouse models, reveal distinct performance profiles for 2'-F and 2'-MOE modified ASOs. These differences are critical for selecting the appropriate chemistry for a given therapeutic target and desired safety profile.
Efficacy and Potency
Studies directly comparing ASOs with identical sequences but different wing modifications have demonstrated that 2'-F/MOE hybrid ASOs can be more potent and efficacious than those with only 2'-MOE modifications. For instance, in a study targeting miR-122 in mice, a 2'-F/MOE ASO was at least 8-fold more potent than the corresponding 2'-MOE ASO. The 2'-F modification generally leads to a higher binding affinity for the target RNA, which can contribute to this increased potency.
Toxicity Profile
A significant differentiating factor between the two modifications is their in vivo toxicity profile. Several studies have reported that 2'-F modified ASOs, particularly in a 5-10-5 gapmer configuration, are associated with a higher incidence of hepatotoxicity in mice compared to their 2'-MOE counterparts.[3][4] This toxicity is characterized by elevated levels of liver transaminases (ALT and AST) and can be observed as early as 24 to 48 hours after a single administration.[3][4] The underlying mechanism for this toxicity is thought to be related to the increased affinity of 2'-F ASOs for certain intracellular proteins, such as those from the Drosophila behavior/human splicing (DBHS) family, leading to their degradation and subsequent cellular stress.[3][4] In contrast, 2'-MOE ASOs generally exhibit a more favorable safety profile with a lower risk of hepatotoxicity.
Immunostimulatory Effects
Some evidence suggests that 2'-F modified ASOs may have a mild immunostimulatory effect. In one study, a dose-dependent increase in spleen weight was observed in mice treated with a 2'-F/MOE ASO, an effect not seen with the 2'-MOE ASO. This suggests a potential for the 2'-F modification to trigger a mild immune response.
Data Summary
| Performance Metric | 2'-Fluoro (2'-F) ASOs | 2'-O-Methoxyethyl (2'-MOE) ASOs |
| Efficacy/Potency | Generally higher potency, potentially due to increased binding affinity. | Effective, but may be less potent than 2'-F counterparts for some targets. |
| In Vivo Stability | High nuclease resistance. | High nuclease resistance. |
| Hepatotoxicity | Higher risk of hepatotoxicity, especially with 5-10-5 gapmer designs. Associated with elevated ALT and AST levels.[3][4] | Lower risk of hepatotoxicity, generally well-tolerated in the liver. |
| Immunostimulatory Effects | Potential for mild immunostimulatory effects (e.g., increased spleen weight). | Generally lower immunostimulatory potential. |
| Off-Target Effects | Hybridization-dependent off-target effects are possible, similar to other ASOs. The higher affinity may increase the likelihood of binding to unintended RNAs. | Hybridization-dependent off-target effects are a consideration. |
Experimental Protocols
The following are generalized protocols for key in vivo experiments to compare 2'-F and 2'-MOE ASOs, synthesized from multiple sources. Specific details may need to be optimized for the particular ASO sequence and target.
In Vivo ASO Efficacy and Toxicity Study in Mice
1. Animal Model and Acclimation:
-
Species: BALB/c or C57BL/6 mice are commonly used.
-
Acclimation: Animals should be acclimated for at least one week before the start of the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. ASO Formulation and Administration:
-
Formulation: Dissolve lyophilized ASOs in sterile, endotoxin-free phosphate-buffered saline (PBS) or saline to the desired concentration.
-
Administration Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for systemic delivery.
-
Dosing Regimen: A typical regimen could be twice-weekly injections for 3 weeks, with doses ranging from 10 to 50 mg/kg. A dose-response study is recommended.
3. Experimental Groups:
-
Saline or PBS control group.
-
Control ASO group (a sequence with no known target in the species).
-
2'-F modified ASO treatment group(s).
-
2'-MOE modified ASO treatment group(s).
4. Sample Collection:
-
Timing: Tissues and blood are typically collected 48 to 72 hours after the final dose.
-
Blood Collection: Blood is collected via cardiac puncture or another approved method for serum analysis of liver enzymes (ALT, AST).
-
Tissue Collection: Liver, spleen, and other relevant organs are harvested. A portion of the liver should be snap-frozen in liquid nitrogen for RNA analysis, and another portion fixed in 10% neutral buffered formalin for histopathology.
Analysis of Target mRNA Knockdown by qRT-PCR
1. RNA Extraction:
-
Extract total RNA from the snap-frozen liver tissue using a commercial RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a suitable master mix, primers specific for the target mRNA, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target mRNA in the ASO-treated groups compared to the control group.
Assessment of Hepatotoxicity
1. Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Analysis:
-
Separate serum from the collected blood samples by centrifugation.
-
Measure ALT and AST levels using a commercial clinical chemistry analyzer or specific ELISA kits.
2. Liver Histopathology:
-
Process the formalin-fixed liver tissue for paraffin (B1166041) embedding.
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the stained slides for signs of liver injury, such as necrosis, inflammation, and steatosis.
Logical Workflow for ASO Comparison
Caption: Workflow for in vivo comparison of ASOs.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Key Performance Indicators for 2'-F-dC Phosphoramidite Evaluation
An Objective Guide to Evaluating 2'-F-dC Phosphoramidite (B1245037) Suppliers for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the quality of phosphoramidite building blocks is paramount. The 2'-fluoro (2'-F) modification, in particular, offers enhanced nuclease resistance and increased binding affinity to target RNA, making 2'-deoxy-2'-fluorocytidine (B130037) (2'-F-dC) phosphoramidite a critical reagent. However, the performance of this reagent can vary between suppliers, impacting the yield, purity, and ultimately the efficacy of the final oligonucleotide product.
The critical determinants of 2'-F-dC phosphoramidite quality can be assessed through a series of quantitative experiments. The primary performance indicators to consider are:
-
Purity: The presence of impurities can significantly reduce coupling efficiency and introduce unwanted modifications into the synthetic oligonucleotide.
-
Coupling Efficiency: This is the most critical parameter, as it directly impacts the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a substantial reduction in the final product, especially for longer sequences.
-
Stability in Solution: The stability of the phosphoramidite once dissolved in a solvent like anhydrous acetonitrile (B52724) is crucial for consistent performance during oligonucleotide synthesis.
-
Performance of the Resulting Oligonucleotide: The ultimate test of a phosphoramidite's quality is the performance of the oligonucleotide synthesized with it. Key performance characteristics of the modified oligonucleotide include its nuclease resistance and thermal stability (melting temperature, Tm).
Prominent Suppliers of 2'-F-dC Phosphoramidite
A number of companies supply 2'-F-dC phosphoramidite for oligonucleotide synthesis. While this guide does not endorse any specific supplier, the following are among the prominent vendors in the market:
-
LGC Biosearch Technologies
-
Glen Research
-
Thermo Fisher Scientific
-
ChemGenes
-
BOC Sciences
-
Syd Labs
-
CD Bioparticles
-
Nugene Biopharm Science
-
MedChemExpress
-
AxisPharm
Data Presentation: Structured Tables for Comparative Analysis
To facilitate a clear and direct comparison, all quantitative data should be summarized in well-structured tables. Below are template tables for organizing the experimental results.
Table 1: Purity Analysis of 2'-F-dC Phosphoramidite from Different Suppliers
| Supplier | Lot Number | Purity by RP-HPLC (%) | Purity by ³¹P NMR (%) | Key Impurities Identified |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C | ||||
| User Data |
Table 2: Coupling Efficiency of 2'-F-dC Phosphoramidite
| Supplier | Lot Number | Average Coupling Efficiency (%) | Standard Deviation |
| Supplier A | |||
| Supplier B | |||
| Supplier C | |||
| User Data |
Table 3: Performance of Oligonucleotides Synthesized with 2'-F-dC Phosphoramidite
| Supplier | Lot Number | Oligonucleotide Sequence | Nuclease Resistance (t½ in serum, hours) | Melting Temperature (Tm, °C) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C | ||||
| User Data |
Mandatory Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships. The following diagrams, generated using Graphviz (DOT language), depict the key processes described in this guide.
Figure 1: Workflow of solid-phase oligonucleotide synthesis.
Figure 2: Logical workflow for phosphoramidite quality assessment.
Experimental Protocols
Detailed and consistent methodologies are crucial for generating comparable data.
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the phosphoramidite from its impurities based on hydrophobicity.
Materials:
-
2'-F-dC phosphoramidite sample
-
Anhydrous acetonitrile (ACN)
-
0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Prepare a 1.0 mg/mL solution of the 2'-F-dC phosphoramidite in anhydrous ACN.
-
Set up the HPLC system with the C18 column.
-
Use a mobile phase gradient of ACN (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5% to 95% B over 30 minutes.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 260 nm.
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.[1]
Protocol 2: Purity Analysis by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for identifying and quantifying phosphorus-containing impurities.
Materials:
-
2'-F-dC phosphoramidite sample
-
Deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (TEA)
-
NMR spectrometer
Procedure:
-
Dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5 mL of CDCl₃ with 1% TEA.
-
Acquire the ³¹P NMR spectrum. The main phosphoramidite diastereomers will appear as two distinct peaks around 148-150 ppm.[1][2]
-
Impurities such as H-phosphonates and oxidized phosphoramidites (P(V) species) will appear in different regions of the spectrum.[1]
-
Calculate the purity by integrating the signals of the phosphoramidite and the impurities.
Protocol 3: Determination of Coupling Efficiency
The trityl cation assay is a common method for measuring coupling efficiency on an automated DNA synthesizer.[3]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support
-
All necessary reagents for oligonucleotide synthesis
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
UV-Vis spectrophotometer
Procedure:
-
Synthesize a short homopolymer (e.g., a 10-mer of thymidine) followed by a single coupling of the 2'-F-dC phosphoramidite being tested.
-
After the coupling step, collect the detritylation solution containing the dimethoxytrityl (DMT) cation.
-
Measure the absorbance of the orange-colored DMT cation solution at 495 nm.
-
The coupling efficiency is calculated by comparing the absorbance of the trityl released from the test coupling to the absorbance of the trityl released from the preceding coupling of a standard phosphoramidite.
-
The average coupling efficiency (CE) can be calculated using the formula: CE = (Yield)^(1/(n-1)), where Yield is the overall yield of the full-length product and n is the number of couplings.[4]
Protocol 4: Nuclease Resistance Assay
This assay evaluates the stability of the synthesized oligonucleotide in the presence of nucleases.
Materials:
-
Purified 2'-F-dC-containing oligonucleotide
-
Control unmodified oligonucleotide of the same sequence
-
Fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase)
-
Incubator at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC
Procedure:
-
Incubate a known amount of the oligonucleotide with FBS or the nuclease solution at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding a quenching buffer (e.g., formamide (B127407) with EDTA).
-
Analyze the samples by denaturing PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.
-
Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and the half-life (t½).
Protocol 5: Melting Temperature (Tm) Analysis
The Tm is the temperature at which 50% of the oligonucleotide is hybridized to its complementary strand.[5]
Materials:
-
Purified 2'-F-dC-containing oligonucleotide
-
Complementary DNA or RNA strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the 2'-F-dC-containing oligonucleotide with its complementary strand in the melting buffer.
-
Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate.
-
The Tm is the temperature at the midpoint of the transition from the double-stranded to the single-stranded state, which is the inflection point of the melting curve.[5] The addition of 2'-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA, with a stabilization of approximately 2°C per residue.[6]
By following these standardized protocols, researchers can generate robust and comparable data to select the most suitable 2'-F-dC phosphoramidite supplier for their specific research and development needs. This objective, data-driven approach will contribute to more efficient and reliable synthesis of high-quality modified oligonucleotides.
References
A Comparative Guide to NMR Validation of 2'-Fluoro-Cytidine Incorporation in Oligonucleotides
For researchers, scientists, and drug development professionals engaged in the synthesis and application of modified oligonucleotides, rigorous analytical validation is paramount. The incorporation of moieties such as 2'-fluoro-cytidine (2'-F-C) can enhance the therapeutic properties of oligonucleotides, including nuclease resistance and binding affinity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, with other common analytical techniques for the validation of 2'-F-C incorporation. The information herein is supported by experimental data and detailed protocols to aid in methodological implementation.
Quantitative Comparison of Analytical Techniques
The choice of analytical method for validating the incorporation of modified nucleotides like 2'-fluoro-cytidine is critical for ensuring the quality and efficacy of oligonucleotide therapeutics. While several techniques can be employed, they differ in their primary applications, sensitivity, and the type of information they provide. The following table summarizes a quantitative comparison between ¹⁹F NMR, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Absolute quantification and structural elucidation of fluorinated species. | Separation and quantification of oligonucleotides and their impurities, purity assessment. | Determination of molecular weight, sequence verification, and identification of impurities. |
| Resolution | High resolution for fluorine signals, often allowing for the distinction of different chemical environments of the ¹⁹F label. Can be limited for complex mixtures with overlapping signals. | Can resolve oligonucleotides of different lengths (e.g., n-1, n+1 shortmers and longmers). Resolution can decrease with increasing oligonucleotide length. | High mass resolution allows for the precise determination of molecular weights and differentiation of species with small mass differences. |
| Sensitivity | Generally lower sensitivity compared to HPLC-UV or MS. The limit of quantification for ³¹P NMR is approximately 10 µM, and ¹⁹F NMR has comparable sensitivity. | High sensitivity, especially with UV or fluorescence detection. Can detect low-level impurities. | Very high sensitivity, capable of detecting species at very low concentrations. |
| Analysis Time | Typically longer acquisition times, especially for 2D experiments (can range from minutes to hours).[1] | Relatively fast analysis times, suitable for high-throughput screening. | Rapid analysis, especially with direct infusion methods. |
| Quantitative Accuracy | Highly accurate for absolute quantification through signal integration, without the need for reference standards of the modified oligonucleotide. | Quantification relies on response factors (e.g., UV absorbance), which can vary between full-length products and impurities. | Can be quantitative, but often requires stable isotope-labeled internal standards for high accuracy. |
| Structural Information | Provides detailed information about the chemical environment of the fluorine atom, including conformational changes and interactions.[2] | Provides limited structural information, primarily based on retention time. | Provides precise mass information which confirms the elemental composition and can be used to infer sequence and modifications. |
| Sample Requirements | Requires higher sample concentrations (typically in the µM to mM range).[1] Non-destructive. | Requires lower sample concentrations. | Requires very small sample amounts. |
| Instrumentation | Requires access to a high-field NMR spectrometer with a fluorine probe. | HPLC systems are widely available in analytical laboratories. | Mass spectrometers, often coupled with LC systems (LC-MS), are common in analytical labs. |
Experimental Protocols
Protocol 1: 1D ¹⁹F NMR for Quantification of 2'-Fluoro-Cytidine Incorporation
This protocol outlines the steps for acquiring a simple one-dimensional ¹⁹F NMR spectrum to confirm and quantify the incorporation of 2'-fluoro-cytidine into an oligonucleotide.
1. Sample Preparation:
-
Dissolve the purified oligonucleotide containing the 2'-F-C modification in a suitable deuterated solvent (e.g., D₂O). The concentration should be in the µM to mM range to ensure a good signal-to-noise ratio.[1]
-
Add a known concentration of an internal standard containing fluorine for accurate quantification. A common standard is trifluoroacetic acid (TFA).[3]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use an NMR spectrometer equipped with a probe capable of detecting ¹⁹F nuclei (e.g., a broadband or a dedicated fluorine probe).
-
Tune and match the probe for the ¹⁹F frequency.
-
Set the temperature, typically 298 K (25 °C).
3. Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is sufficient for a 1D spectrum.
-
Spectral Width: Set a wide spectral width to encompass the chemical shifts of both the incorporated 2'-F-C and the internal standard. A typical range for fluorinated organic molecules can be up to 200 ppm.
-
Transmitter Frequency Offset (O1): Center the spectral width around the expected chemical shift of the 2'-F-C.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest to ensure full relaxation and accurate quantification. A typical starting value is 2-5 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from 128 to 1024 scans or more, depending on the sample concentration.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Integrate the signal corresponding to the 2'-F-C and the signal of the internal standard.
-
Calculate the concentration of the incorporated 2'-F-C based on the known concentration of the internal standard and the ratio of their integrals.
Protocol 2: 2D ¹H-¹⁹F HETCOR for Structural Confirmation
A 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR) experiment can be used to confirm the location of the 2'-fluoro modification by identifying the proton(s) coupled to the fluorine atom.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1. An internal standard is not necessary for this qualitative experiment.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a probe capable of performing ¹H-¹⁹F correlation experiments.
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
3. Acquisition Parameters:
-
Pulse Sequence: Use a standard HETCOR pulse sequence.
-
Spectral Width (¹H and ¹⁹F): Set the spectral widths to cover the expected chemical shifts in both dimensions.
-
Number of Points (¹H and ¹⁹F): Typically 2048 points in the direct dimension (¹H) and 256-512 points in the indirect dimension (¹⁹F).
-
Number of Scans (NS): Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
4. Data Processing and Analysis:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
A cross-peak in the 2D spectrum will appear at the ¹H chemical shift of the proton(s) coupled to the fluorine and the ¹⁹F chemical shift of the 2'-F-C. This confirms the covalent attachment and provides information about the local environment.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for NMR validation and a conceptual representation of how a 2'-fluoro-modified oligonucleotide might function in a biological context.
Caption: Experimental workflow for NMR validation of 2'-fluoro-cytidine incorporation.
References
Unveiling the Structural Impact of 2'-Fluoro-Deoxycytidine Modification on DNA: A Circular Dichroism Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, understanding the conformational and stability changes induced by nucleotide modifications is paramount. This guide provides an objective comparison of 2'-Fluoro-deoxycytidine (2'-F-dC) modified DNA with its unmodified counterpart, leveraging circular dichroism (CD) spectroscopy and thermal denaturation studies. Experimental data is presented to illuminate the nuanced effects of this modification on DNA structure and stability.
The introduction of a fluorine atom at the 2' position of the deoxyribose sugar is a common strategy in the design of therapeutic oligonucleotides to enhance their nuclease resistance and binding affinity. Circular dichroism spectroscopy is a powerful technique to assess the conformational integrity of these modified DNA molecules, as it is highly sensitive to the helical structure of nucleic acids.
Conformational Analysis: Circular Dichroism Spectra
Circular dichroism (CD) spectroscopy reveals that DNA duplexes incorporating 2'-F-dC residues predominantly adopt a B-form helical geometry, similar to unmodified DNA. The characteristic CD spectrum of B-form DNA features a positive band in the 260-280 nm region and a negative band around 245 nm.
Studies on D-form 2'-F-modified DNA have identified a conservative CD spectrum with a positive band around 278 nm and a negative band at approximately 252 nm, closely resembling the signature of a B-form helix[1]. This indicates that the 2'-fluoro modification does not induce a major structural perturbation, such as a transition to an A-form or Z-form helix, under standard physiological conditions.
Thermal Stability: The Impact of 2'-Fluorination
Thermal denaturation studies, which measure the melting temperature (Tm) of a DNA duplex, provide insights into its thermodynamic stability. The introduction of 2'-F-dC modifications has been shown to confer a modest increase in the thermal stability of DNA duplexes.
In a study on self-complementary L-DNA duplexes, the following melting temperatures were observed:
| Oligonucleotide Sequence (L-DNA) | Number of 2'-F-dC Modifications | Melting Temperature (Tm) in °C |
| 5'-d(CGCGAATTCGCG)-3' | 0 (Unmodified) | 63.9 |
| 5'-d(CGCGAATTCfCGCG)-3' | 1 | 64.4[1] |
| 5'-d(CGCfGAATTCfCGCG)-3' | 2 | 64.6[1] |
This slight elevation in Tm suggests that the 2'-fluoro modification contributes favorably to the overall stability of the DNA duplex, potentially through a combination of factors including the pre-organization of the sugar pucker in a conformation amenable to the B-form helix and altered hydration patterns around the sugar-phosphate backbone.
Experimental Protocols
Circular Dichroism Spectroscopy of Oligonucleotides
A detailed protocol for obtaining high-quality CD spectra of DNA oligonucleotides is crucial for accurate conformational analysis.
1. Sample Preparation:
-
Oligonucleotide Purity: Ensure oligonucleotides are purified (e.g., by HPLC) to remove impurities that could interfere with the CD signal.
-
Concentration: Determine the precise concentration of the oligonucleotide stock solution using UV-Vis spectrophotometry at 260 nm.
-
Working Solution: Prepare the final sample by annealing equimolar amounts of the complementary strands in the desired buffer. A typical concentration for CD analysis is in the range of 3-10 µM.
2. Buffer Conditions:
-
Choice of Buffer: A low-salt buffer with minimal absorbance in the far-UV region is recommended. Phosphate-based buffers (e.g., 10 mM sodium phosphate) are a common choice.
-
pH: Maintain a pH that ensures the stability of the duplex, typically around 7.0.
-
Additives: Avoid buffers and additives that have high absorbance below 220 nm.
3. Instrumental Parameters:
-
Wavelength Range: Scan the sample from approximately 320 nm to 200 nm.
-
Pathlength: Use a quartz cuvette with a suitable pathlength, typically 1 cm for samples in the low micromolar range.
-
Temperature: Maintain a constant temperature, for example, 25°C, using a Peltier temperature controller.
-
Scan Speed and Averaging: Use a moderate scan speed (e.g., 100 nm/min) and average multiple scans to improve the signal-to-noise ratio.
-
Blanking: Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
4. Data Analysis:
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * N) where θ is the observed ellipticity in degrees, c is the molar concentration of the DNA, l is the pathlength of the cuvette in cm, and N is the number of nucleotides.
UV-Vis Thermal Denaturation (Melting Temperature) Analysis
This experiment determines the thermal stability of the DNA duplex.
1. Sample Preparation:
-
Prepare annealed DNA duplexes in the desired buffer, similar to the preparation for CD spectroscopy.
2. Instrumental Setup:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.
-
Monitor the absorbance of the sample at 260 nm.
3. Experimental Procedure:
-
Heating and Cooling: Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature where the duplex is fully denatured (e.g., 95°C). It is also good practice to perform a cooling ramp to check for hysteresis.
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
4. Data Analysis:
-
Melting Curve: Plot the absorbance at 260 nm versus temperature to obtain the melting curve.
-
Determination of Tm: The melting temperature (Tm) is the temperature at which 50% of the DNA is in the duplex form and 50% is single-stranded. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by finding the maximum of the first derivative of the melting curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Experimental workflow for the analysis of modified DNA.
Caption: Logical comparison of unmodified and 2'-F-dC modified DNA.
References
A Comparative Guide to the Cytotoxicity of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is vast, yet their clinical translation is often hampered by off-target effects, including cytotoxicity. Chemical modifications are employed to enhance stability and efficacy, but these alterations can also influence their toxicological profile. This guide provides an objective comparison of the in vitro cytotoxicity of commonly used modified oligonucleotides, supported by experimental data, detailed protocols, and visual pathways to aid in the selection of candidates with optimal safety profiles.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for different modified oligonucleotides from a comparative study. It is important to note that lower IC50 values indicate higher potency in gene knockdown, which may not directly correlate with cytotoxicity but is a critical parameter in assessing overall therapeutic index.
| Oligonucleotide Modification | Target Gene | Cell Line | Transfection Reagent | IC50 (nM) | Reference |
| LNA (Locked Nucleic Acid) gapmer | Vanilloid Receptor 1 (VR1) | COS-7 | Lipofectamine™ 2000 | 0.4 | [1] |
| Phosphorothioate (B77711) (PS) | Vanilloid Receptor 1 (VR1) | COS-7 | Lipofectamine™ 2000 | ~70 | [1] |
| 2'-O-methyl RNA gapmer | Vanilloid Receptor 1 (VR1) | COS-7 | Lipofectamine™ 2000 | ~220 | [1] |
Note: The IC50 values presented here reflect the concentration required for a 50% reduction in target gene expression, not direct cell viability.
Studies have shown that the cytotoxicity of phosphorothioate (PS) and 2'-O-methyl (2'-OMe) modified oligonucleotides can be sequence- and structure-dependent, with those forming stable hairpin structures being more likely to be cytotoxic.[2][3] The addition of 2'-O-methyl groups to a phosphorothioate backbone has been demonstrated to reduce non-specific toxic effects compared to phosphorothioate modification alone.[4][5]
Key Experimental Protocols
Accurate assessment of cytotoxicity is paramount in preclinical development. Below are detailed protocols for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Oligonucleotide Treatment: Treat the cells with varying concentrations of the modified oligonucleotides. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment group and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a reagent that also contains a thermostable luciferase. Upon cell lysis, caspases cleave the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a luminescent signal proportional to the amount of caspase activity.[6][7][8][9][10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells of the cell culture plate.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity.
Visualizing the Mechanisms of Cytotoxicity
Understanding the underlying molecular pathways of oligonucleotide-induced cytotoxicity is crucial for designing safer therapeutics. The following diagrams, generated using Graphviz, illustrate key concepts.
References
- 1. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. ulab360.com [ulab360.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5'-O-DMT-N4-Bz-2'-F-dC
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and logistical information for the proper disposal of 5'-O-DMT-N4-Bz-2'-F-dC, a modified nucleoside utilized in oligonucleotide synthesis. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The disposal protocol is formulated based on the chemical properties of its constituent functional groups: the dimethoxytrityl (DMT) group, the benzoyl (Bz) protecting group, the 2'-fluoro modification, and the deoxycytidine core.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS), if available. In the absence of a specific SDS, a conservative approach treating the compound as hazardous is required.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood is necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be handled as hazardous chemical waste. Do not dispose of this compound or its contaminated materials down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container. Any materials contaminated with the solid compound, such as weigh boats, kimwipes, and gloves, should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been verified.[1] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Labeling: All waste containers must be accurately labeled with the full chemical name: "this compound" and the approximate concentration and quantity.
-
-
Waste Storage:
-
Store all waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Due to the presence of the fluorinated group, high-temperature incineration is the recommended disposal method to ensure complete destruction of the compound and prevent the release of persistent "forever chemicals" into the environment.[4][5][6]
-
Landfilling in a designated hazardous waste landfill is a secondary option but is less preferred as it only contains the substance.[6]
-
Summary of Chemical Hazards and Disposal Considerations
| Chemical Moiety | Associated Hazards | Disposal Consideration |
| Dimethoxytrityl (DMT) | Corrosive, toxic to aquatic life.[7][8][9] | Treat as hazardous waste. Do not dispose of in drains.[7] |
| Benzoyl (Bz) Group | Environmental hazard. | Collect for disposal at an approved waste plant.[3] |
| 2'-Fluoro (2'-F) Group | Forms persistent organic pollutants. | High-temperature incineration is the preferred disposal method.[4][5][6][10] |
| Deoxycytidine (dC) Core | Modified nucleoside; may be unstable.[11] | Treat as regulated medical or chemical waste.[12] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. 4,4'-Dimethoxytrityl chloride (DMT-Cl), 25 g, CAS No. 40615-36-9 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. med.nyu.edu [med.nyu.edu]
Personal protective equipment for handling 5'-O-DMT-N4-Bz-2'-F-dC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5'-O-DMT-N4-Bz-2'-F-dC. The content is designed to offer immediate, procedural, and step-by-step guidance to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 146954-77-0[1]
-
Molecular Weight: 651.68 g/mol [2]
-
Description: A nucleoside with protective and modification effects, often used in the synthesis of DNA or RNA.[1][2][3]
Immediate Safety Precautions
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure.
| Protection Type | Required PPE | Circumstances for Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[4][5] | Always required when handling the solid compound or its solutions. |
| Hand Protection | Two pairs of powder-free nitrile gloves (chemotherapy-rated recommended).[6] | Always required. Change gloves immediately if contaminated, torn, or punctured.[6] |
| Body Protection | A lab coat (fire-resistant if flammable solvents are used) is the minimum requirement.[4] For larger quantities or procedures with a higher risk of spills, a disposable gown or coveralls should be considered. | Always required when in the laboratory area where the compound is handled. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if working outside a chemical fume hood or if there is a risk of generating aerosols.[4][6] | Required for procedures that may generate dust or aerosols, especially when a fume hood is not available. |
| Foot Protection | Closed-toe shoes.[4] | Always required in the laboratory. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the solid compound in a tightly sealed container, protected from light.[2]
-
Recommended storage temperatures for the solid compound are 2-8°C.[6]
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2][7]
Handling and Preparation of Solutions:
-
Preparation: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.[6]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation.[6]
-
Weighing: Weigh the compound on a tared weigh paper or in a suitable container within the fume hood.
-
Dissolution: Dissolve the compound in an appropriate solvent, such as DMSO, as recommended by the supplier.[2][7]
Waste Disposal: All materials contaminated with this compound must be treated as hazardous chemical waste.[6]
-
Solid Waste:
-
Liquid Waste:
-
Collect all contaminated liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.[6]
-
Do not pour any waste containing this compound down the drain.
-
-
Decontamination:
-
All non-disposable equipment that comes into contact with the compound must be decontaminated. Consult your institution's environmental health and safety (EHS) department for appropriate decontamination procedures.
-
Experimental Protocol: Safe Handling Workflow
Below is a step-by-step protocol for the safe handling of this compound.
-
Preparation and Pre-Experiment Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare designated and clearly labeled hazardous waste containers for solid and liquid waste.
-
Review the experimental protocol and identify all steps where the compound will be handled.
-
-
Compound Handling and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of the solid compound and its solutions within the chemical fume hood.
-
Allow the container of the solid compound to reach room temperature before opening.
-
Carefully weigh the desired amount of the compound.
-
Prepare the stock solution by adding the appropriate solvent. Ensure the container is securely capped and mix thoroughly.
-
-
Experimental Use:
-
When using the compound in an experiment, maintain all safety precautions.
-
Avoid generating aerosols.
-
If any spills occur, decontaminate the area immediately according to your institution's guidelines.
-
-
Post-Experiment Procedures:
-
Dispose of all contaminated materials in the designated hazardous waste containers.
-
Decontaminate all reusable equipment that came into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of disposable items in the solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visual Workflow for Safe Handling and Disposal
References
- 1. This compound | CAS#:146954-77-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. smu.ca [smu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
